Product packaging for 1,2-Dibromocycloheptane(Cat. No.:CAS No. 29974-68-3)

1,2-Dibromocycloheptane

Cat. No.: B1614812
CAS No.: 29974-68-3
M. Wt: 255.98 g/mol
InChI Key: PQKOJNVKGNOTKZ-UHFFFAOYSA-N
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Description

1,2-Dibromocycloheptane (CAS 29974-68-3) is a brominated cyclic alkane with the molecular formula C7H12Br2 and a molecular weight of 255.98 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry research, particularly in ring-forming reactions and stereochemical studies. Its physicochemical properties include a calculated density of 1.674 g/cm³, a boiling point of approximately 241.5°C at 760 mmHg, and a flash point of 108.7°C . Researchers utilize this compound in various transformations. It has been used in synthetic routes with yields up to 95%, often serving as a precursor for further functionalization of the seven-membered ring . The compound exists as stereoisomers, and the trans-1,2-Dibromocycloheptane configuration has been specifically studied, with thermochemical data such as an enthalpy of vaporization (ΔvapH°) of 52.015 kJ/mol documented . This reagent must be stored sealed in a dry environment at 2-8°C to maintain stability . This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12Br2 B1614812 1,2-Dibromocycloheptane CAS No. 29974-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromocycloheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12Br2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKOJNVKGNOTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952394
Record name 1,2-Dibromocycloheptane
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Molecular Weight

255.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29974-68-3, 52021-35-9
Record name 1,2-Dibromocycloheptane
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Record name 1,2-Dibromocycloheptane
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Record name trans-1,2-Dibromocycloheptane
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Record name 1,2-Dibromocycloheptane
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Foundational & Exploratory

Synthesis of 1,2-Dibromocycloheptane from Cycloheptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-dibromocycloheptane from cycloheptene (B1346976). The core of this transformation lies in the electrophilic addition of bromine across the double bond of the cycloalkene. This document details the underlying reaction mechanism, provides a representative experimental protocol, and presents key quantitative data. Due to the limited availability of specific experimental data for this exact transformation in the public domain, the provided protocol and spectral data are based on well-established procedures for analogous alkenes and spectroscopic principles.

Introduction

Vicinal dihalides, such as this compound, are valuable intermediates in organic synthesis. They serve as precursors for a variety of functional group transformations, including dehydrohalogenation to form alkynes and dienes, and as starting materials for the introduction of other functionalities via nucleophilic substitution. The synthesis of this compound is most commonly achieved through the direct bromination of cycloheptene. This reaction is a classic example of electrophilic addition to an alkene and is known for its high efficiency and stereoselectivity.

Reaction Mechanism and Stereochemistry

The addition of bromine to cycloheptene proceeds through an electrophilic addition mechanism. The key intermediate in this reaction is a cyclic bromonium ion, which is formed by the interaction of the bromine molecule with the π-electrons of the cycloheptene double bond. This intermediate is then attacked by a bromide ion in an SN2-like fashion.

The formation of the bridged bromonium ion is crucial as it dictates the stereochemical outcome of the reaction. The nucleophilic attack by the bromide ion occurs from the face opposite to the bromonium ion bridge, resulting in a net anti-addition of the two bromine atoms. This stereospecificity leads to the formation of trans-1,2-dibromocycloheptane as the major product.

Experimental Protocol

Note: The following is a representative experimental protocol adapted from general procedures for the bromination of alkenes.[1][2] Researchers should exercise all necessary safety precautions when handling bromine and chlorinated solvents.

Materials:

  • Cycloheptene

  • Bromine

  • Dichloromethane (B109758) (CH2Cl2) or Carbon Tetrachloride (CCl4)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cycloheptene in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel with continuous stirring. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any excess bromine, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Quantitative Data

Due to the limited availability of specific experimental data for the bromination of cycloheptene in the cited literature, the following tables provide physical properties of the product and expected spectroscopic data based on analogous compounds.

Table 1: Physical and Chemical Properties of trans-1,2-Dibromocycloheptane

PropertyValueReference
Molecular Formula C₇H₁₂Br₂[3]
Molecular Weight 255.98 g/mol [3]
CAS Number 52021-35-9[4]
Appearance Expected to be a colorless liquid
Boiling Point Data not available
Density Data not available

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following are predicted chemical shift ranges based on the analysis of 1,2-dibromocyclohexane (B1204518) and general NMR principles.[5] Actual experimental values may vary.

¹H NMR Expected δ (ppm) Multiplicity Assignment
Protons on carbons bearing bromine (CH-Br)4.0 - 4.5MultipletH-1, H-2
Methylene (B1212753) protons adjacent to CH-Br1.8 - 2.4MultipletH-3, H-7
Other methylene protons1.4 - 1.8MultipletH-4, H-5, H-6
¹³C NMR Expected δ (ppm) Assignment
Carbons bearing bromine (C-Br)55 - 65C-1, C-2
Methylene carbons adjacent to C-Br30 - 40C-3, C-7
Other methylene carbons20 - 30C-4, C-5, C-6

Visualizations

Reaction Mechanism

The following diagram illustrates the electrophilic addition of bromine to cycloheptene, proceeding through a cyclic bromonium ion intermediate.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Bromonium Ion Intermediate cluster_product Product cycloheptene Cycloheptene bromonium Cyclic Bromonium Ion cycloheptene->bromonium Electrophilic Attack plus1 + bromine Br-Br product trans-1,2-Dibromocycloheptane bromonium->product Nucleophilic Attack (anti-addition) bromide_ion Br⁻

Caption: Reaction mechanism for the bromination of cycloheptene.

Experimental Workflow

The logical flow of the synthesis and purification of this compound is depicted below.

experimental_workflow start Start: Cycloheptene Solution bromination Bromination (Slow addition of Br₂ solution at 0°C) start->bromination quench Quenching (Aqueous Na₂S₂O₃ wash) bromination->quench extraction Aqueous Workup (Water and brine washes) quench->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Distillation or Chromatography) evaporation->purification end Product: this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

References

An In-depth Technical Guide to the Stereochemistry of 1,2-Dibromocycloheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemistry of 1,2-dibromocycloheptane isomers. The unique conformational flexibility of the seven-membered cycloheptane (B1346806) ring, in conjunction with the presence of two stereocenters, gives rise to a fascinating array of stereoisomers. Understanding the spatial arrangement of the bromine atoms and the conformational behavior of the cycloheptane ring is crucial for professionals in chemical research and drug development, where stereochemistry often dictates molecular properties and biological activity.

Stereoisomers of this compound

This compound exists as two main diastereomers: cis-1,2-dibromocycloheptane and trans-1,2-dibromocycloheptane. These diastereomers are not interconvertible through bond rotation and possess distinct physical and chemical properties.

cis-1,2-Dibromocycloheptane: A Meso Compound

In the cis isomer, the two bromine atoms are on the same face of the cycloheptane ring. This molecule possesses an internal plane of symmetry that bisects the C1-C2 bond and the opposing C4-C5 bond. Due to this symmetry, cis-1,2-dibromocycloheptane is a meso compound and is achiral, meaning it does not have a non-superimposable mirror image and is optically inactive.

trans-1,2-Dibromocycloheptane: A Pair of Enantiomers

In the trans isomer, the two bromine atoms are on opposite faces of the cycloheptane ring. This arrangement lacks an internal plane of symmetry, rendering the molecule chiral. Consequently, trans-1,2-dibromocycloheptane exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers have identical physical properties, such as boiling point and melting point, but will rotate plane-polarized light in equal and opposite directions. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

The relationship between the different stereoisomers of this compound can be visualized as follows:

stereoisomers This compound This compound cis-1,2-Dibromocycloheptane (meso) cis-1,2-Dibromocycloheptane (meso) This compound->cis-1,2-Dibromocycloheptane (meso) Diastereomers trans-1,2-Dibromocycloheptane (chiral) trans-1,2-Dibromocycloheptane (chiral) This compound->trans-1,2-Dibromocycloheptane (chiral) Diastereomers (1R,2R)-1,2-Dibromocycloheptane (1R,2R)-1,2-Dibromocycloheptane trans-1,2-Dibromocycloheptane (chiral)->(1R,2R)-1,2-Dibromocycloheptane Enantiomers (1S,2S)-1,2-Dibromocycloheptane (1S,2S)-1,2-Dibromocycloheptane trans-1,2-Dibromocycloheptane (chiral)->(1S,2S)-1,2-Dibromocycloheptane Enantiomers

Stereochemical relationships of this compound isomers.

Conformational Analysis

Cycloheptane is a flexible ring system that can adopt several conformations, with the twist-chair and chair conformations being the most stable. The introduction of bulky bromine substituents influences the conformational equilibrium of this compound.

In general, substituents on cycloalkane rings prefer to occupy equatorial or pseudo-equatorial positions to minimize steric strain. For trans-1,2-dibromocycloheptane, a conformation with both bromine atoms in pseudo-equatorial positions would be expected to be the most stable. In the case of the cis isomer, one bromine atom would likely occupy a pseudo-axial position while the other is in a pseudo-equatorial position in the most stable conformations.

Data Presentation

While specific experimental data for all isomers of this compound is limited in the literature, the following table summarizes available and analogous data.

Propertycis-1,2-Dibromocycloheptanetrans-1,2-Dibromocycloheptane
Molecular Formula C₇H₁₂Br₂C₇H₁₂Br₂
Molecular Weight 255.98 g/mol 255.98 g/mol
CAS Number 29974-68-3 (unspecified stereochemistry)52021-35-9
Boiling Point Data not availableData not available
Melting Point Data not availableData not available
Optical Activity Inactive (meso)Active (exists as enantiomers)

Experimental Protocols

Synthesis of this compound via Bromination of Cycloheptene (B1346976)

The most common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to cycloheptene. This reaction typically proceeds via an anti-addition mechanism, leading to the preferential formation of the trans diastereomer.

Materials:

  • Cycloheptene

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous, saturated)

  • Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptene in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the cooled cycloheptene solution with continuous stirring. The disappearance of the red-brown color of bromine indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product, which will be a mixture of cis- and trans-1,2-dibromocycloheptane, with the trans isomer being the major product.

The general workflow for the synthesis and purification can be visualized as follows:

workflow Cycloheptene Cycloheptene Bromination Bromination Cycloheptene->Bromination + Br2/CH2Cl2 Crude Product Crude Product Bromination->Crude Product Purification Purification Crude Product->Purification Column Chromatography or Distillation trans-1,2-Dibromocycloheptane trans-1,2-Dibromocycloheptane Purification->trans-1,2-Dibromocycloheptane cis-1,2-Dibromocycloheptane cis-1,2-Dibromocycloheptane Purification->cis-1,2-Dibromocycloheptane

General workflow for synthesis and separation.
Separation of cis and trans Isomers

The diastereomeric cis and trans isomers of this compound can be separated based on their different physical properties, primarily polarity and boiling point.

  • Column Chromatography: This is a common laboratory technique for separating diastereomers. A suitable stationary phase (e.g., silica (B1680970) gel) and a non-polar eluent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) can be used. The less polar trans isomer is expected to elute first.

  • Fractional Distillation: If the boiling points of the cis and trans isomers are sufficiently different, fractional distillation under reduced pressure can be employed for their separation on a larger scale.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the methine protons (CH-Br) will be different for the cis and trans isomers due to their different magnetic environments. In the cis isomer, due to the plane of symmetry, the two methine protons are chemically equivalent. In the trans isomer, the methine protons are also chemically equivalent due to a C₂ axis of symmetry. However, the coupling constants between the methine protons and the adjacent methylene (B1212753) protons will differ between the two isomers, reflecting their different dihedral angles.

    • ¹³C NMR: The number of signals in the ¹³C NMR spectrum can help distinguish the isomers. The cis isomer, with its plane of symmetry, will show fewer signals than would be expected for an asymmetric molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectra of both isomers will show characteristic C-H and C-Br stretching and bending vibrations. While the overall spectra may be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the cis and trans diastereomers due to their different molecular symmetries.

This guide provides a foundational understanding of the stereochemistry of this compound isomers. Further research and experimental investigation are necessary to fully elucidate the specific properties and behaviors of these compounds. The principles and protocols outlined herein offer a robust framework for researchers and professionals working in the field of stereoselective synthesis and analysis.

Conformational Landscape of cis-1,2-dibromocycloheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cycloheptane (B1346806) ring system, a common motif in natural products and pharmacologically active compounds, presents a complex conformational landscape. This technical guide provides an in-depth analysis of the likely conformational preferences of cis-1,2-dibromocycloheptane. In the absence of direct experimental data for this specific molecule, this paper draws upon established principles of conformational analysis of cycloheptane and its derivatives, particularly insights from analogous cyclohexane (B81311) systems. We explore the fundamental conformations of the cycloheptane ring, the influence of bulky and electronegative substituents, and the expected conformational equilibrium for the cis-1,2-dibromo isomer. Detailed experimental and computational protocols commonly employed for such analyses are also presented to guide future research.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules, and particularly for medium-sized rings like cycloheptane, a thorough understanding of their conformational behavior is paramount for predicting reactivity, designing new catalysts, and developing novel therapeutics. The seven-membered ring of cycloheptane is significantly more flexible than its smaller counterpart, cyclohexane, and exists as a dynamic equilibrium of several low-energy conformations. The introduction of substituents, such as the two bromine atoms in cis-1,2-dibromocycloheptane, profoundly influences this equilibrium by introducing steric and electronic effects. This guide aims to provide a comprehensive theoretical framework for understanding the conformational analysis of cis-1,2-dibromocycloheptane.

The Conformational Manifold of Cycloheptane

Unlike the relatively rigid chair conformation of cyclohexane, cycloheptane can adopt several conformations of comparable energy. The two most stable families of conformations are the twist-chair (TC) and the twist-boat (TB) . Computational studies have shown that the twist-chair is generally the global minimum, with the boat and chair forms representing higher energy transition states.[1] The energy barrier for pseudorotation between different twist-chair and twist-boat forms is low.[1]

G TC Twist-Chair (TC) Global Minimum Chair Chair (Transition State) TC->Chair Interconversion TB Twist-Boat (TB) Slightly Higher Energy Boat Boat (Transition State) TB->Boat Pseudorotation Chair->TB Interconversion Boat->TC Pseudorotation

Influence of Substituents on Cycloheptane Conformation

The introduction of substituents on the cycloheptane ring introduces steric and electronic factors that shift the conformational equilibrium. For 1,2-disubstituted cycloheptanes, the relative orientation of the substituents (cis or trans) and their preferred locations (axial-like vs. equatorial-like) in the various conformers determine the overall conformational preference.

In the case of cis-1,2-dibromocycloheptane, the two bromine atoms are on the same side of the ring. This arrangement will lead to significant steric and dipolar interactions that will dictate the most stable conformation. Drawing analogies from the well-studied cyclohexane system, substituents generally prefer equatorial positions to minimize steric strain.[2]

Predicted Conformational Equilibrium for cis-1,2-dibromocycloheptane

For a cis-1,2-disubstituted cycloalkane, one substituent will typically occupy an axial-like position while the other occupies an equatorial-like position in the most stable chair-like conformations. In the case of cis-1,2-dibromocycloheptane, the twist-chair conformation would likely have one bromine in a pseudo-axial and one in a pseudo-equatorial position.

The conformational equilibrium will be a dynamic interplay between minimizing the steric bulk of the bromine atoms and mitigating the dipole-dipole repulsion between the two C-Br bonds. The gauche interaction between the two bromine atoms in a cis configuration also contributes to the overall energy.

G cluster_0 Twist-Chair Conformer 1 cluster_1 Twist-Chair Conformer 2 TC1 Br (pseudo-axial) Br (pseudo-equatorial) TC2 Br (pseudo-equatorial) Br (pseudo-axial) TC1->TC2 Ring Flip

Quantitative Data (Analogous Systems)

SubstituentA-value (kcal/mol)
-CH₃1.70
-Cl0.53
-Br0.48
-I0.47
-tBu>4.5

Data adapted from standard organic chemistry textbooks.

The relatively small A-value of bromine compared to a methyl or tert-butyl group suggests that the steric hindrance from a single axial bromine is less severe. However, in cis-1,2-dibromocycloheptane, the gauche interaction and dipole-dipole repulsion between the two adjacent C-Br bonds will be significant factors.

Experimental and Computational Protocols

The conformational analysis of a molecule like cis-1,2-dibromocycloheptane would typically involve a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a pure sample of cis-1,2-dibromocycloheptane in a deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The vicinal coupling constants (³JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the predominant conformation. For a dynamic system, the observed coupling constants will be a population-weighted average of the coupling constants in each conformer.

  • ¹³C NMR Spectroscopy: At low temperatures, the interconversion between conformers may become slow on the NMR timescale, allowing for the observation of separate signals for each conformer. The relative integration of these signals provides the population of each conformer, from which the free energy difference (ΔG°) can be calculated.[3]

  • Dynamic NMR (DNMR): By acquiring spectra at various temperatures, the rate of conformational interconversion can be determined, providing information about the energy barriers between conformers.

X-ray Crystallography:

  • Crystal Growth: Grow single crystals of cis-1,2-dibromocycloheptane, typically by slow evaporation of a suitable solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure to obtain the precise three-dimensional arrangement of the atoms in the solid state. This provides definitive information about the conformation adopted in the crystal lattice, which is often the lowest energy conformation.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Crystallographic Analysis A Synthesize cis-1,2-dibromocycloheptane B Purify by chromatography/distillation A->B C NMR Spectroscopy (¹H, ¹³C, DNMR) B->C D X-ray Crystallography B->D

Computational Protocols

Molecular Mechanics (MM):

  • Structure Input: Build the structure of cis-1,2-dibromocycloheptane in a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94, OPLS3e) to identify all low-energy conformers.

  • Energy Minimization: Optimize the geometry of each identified conformer to find the local energy minima. This provides the relative steric energies of the different conformations.

Quantum Mechanics (QM):

  • Geometry Optimization: Take the low-energy conformers identified by molecular mechanics and perform further geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[1]

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • NMR Chemical Shift and Coupling Constant Prediction: Use methods like GIAO (Gauge-Including Atomic Orbital) to predict NMR chemical shifts and coupling constants for each conformer. These predicted values can then be compared with experimental data to validate the computational model.

Conclusion

The conformational analysis of cis-1,2-dibromocycloheptane presents a fascinating case study in the stereochemical principles governing medium-sized rings. Based on the foundational understanding of cycloheptane's conformational landscape and the influence of substituents, it is predicted that the molecule exists as a dynamic equilibrium of twist-chair conformers, with the bromine atoms occupying pseudo-axial and pseudo-equatorial positions. The precise determination of the dominant conformer and the energy barriers between them awaits detailed experimental and computational investigation. The protocols outlined in this guide provide a roadmap for such future studies, which will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of molecules.

References

1H NMR spectrum of trans-1,2-dibromocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of trans-1,2-dibromocycloheptane

This guide provides a detailed analysis and predicted ¹H NMR spectrum for trans-1,2-dibromocycloheptane, intended for researchers, scientists, and professionals in drug development. In the absence of direct experimental data for trans-1,2-dibromocycloheptane, this guide utilizes data from analogous compounds, namely trans-1,2-dibromocyclohexane, to predict the spectral characteristics.

Predicted ¹H NMR Data

The ¹H NMR spectrum of trans-1,2-dibromocycloheptane is predicted to exhibit distinct signals corresponding to the methine protons attached to the bromine-bearing carbons and the methylene (B1212753) protons of the cycloheptane (B1346806) ring. The electron-withdrawing nature of the bromine atoms will cause a significant downfield shift for the adjacent methine protons (H-1 and H-2). The methylene protons are expected to appear in the more shielded, upfield region of the spectrum. Due to the conformational flexibility of the seven-membered ring, the methylene protons are likely to be chemically non-equivalent, leading to complex multiplets.

The predicted quantitative data for the ¹H NMR spectrum of trans-1,2-dibromocycloheptane, recorded in CDCl₃, is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1, H-2 (CH-Br)4.4 - 4.6Multiplet-
H-3, H-7 (CH₂)2.3 - 2.5Multiplet-
H-4, H-5, H-6 (CH₂)1.4 - 1.9Multiplet-

Disclaimer: The ¹H NMR data presented is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed protocol for the acquisition of a ¹H NMR spectrum of a liquid sample such as trans-1,2-dibromocycloheptane.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of trans-1,2-dibromocycloheptane into a clean, dry vial.

  • To the vial, add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). Ensure the solvent is of high purity (≥99.8% D).

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrumentation and Data Acquisition:

  • The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a standard broadband probe.

  • Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (CDCl₃).

  • Shim the magnetic field to optimize its homogeneity. This can be done manually or using an automated shimming routine.

  • Acquire the ¹H NMR spectrum using the following typical parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Receiver Gain: Set automatically by the instrument.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of approximately 0 to 10 ppm.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants of the signals.

Visualization of Proton Environments

The following diagram illustrates the molecular structure of trans-1,2-dibromocycloheptane and the distinct proton environments.

Caption: Molecular structure of trans-1,2-dibromocycloheptane with distinct proton environments highlighted.

In-Depth Technical Guide to the Physical Properties of 1,2-Dibromocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2-dibromocycloheptane, a halogenated cycloalkane of interest in synthetic organic chemistry. The document details available data for both cis and trans stereoisomers, outlines experimental protocols for their synthesis and purification, and includes spectroscopic information crucial for their characterization.

Core Physical and Chemical Properties

This compound exists as two primary stereoisomers: cis-1,2-dibromocycloheptane and trans-1,2-dibromocycloheptane. Their distinct spatial arrangements of the bromine atoms lead to differences in their physical properties.

General Properties
PropertyValueSource
Molecular FormulaC₇H₁₂Br₂[1]
Molecular Weight255.98 g/mol [1]
CAS Number29974-68-3 (unspecified stereochemistry)[1]
IUPAC NameThis compound[1]
Stereoisomer-Specific Properties

Quantitative data for the cis-isomer is limited in readily available literature. The data for the trans-isomer is more commonly reported, including some calculated values.

Table 1: Physical Properties of trans-1,2-Dibromocycloheptane

PropertyValueSource
CAS Number52021-35-9
Boiling Point241.5 °C at 760 mmHg
Density1.674 g/cm³
Vapor Pressure0.0554 mmHg at 25°C
Flash Point108.7 °C
Melting Point (T_fus)287.87 K (14.72 °C) (calculated)
logP (Octanol/Water Partition Coefficient)3.478 (calculated)
Water Solubility (log₁₀WS)-3.73 (calculated, in mol/L)

Table 2: Predicted Physical Properties of cis-1,2-Dibromocycloheptane

Based on trends observed in analogous cyclic dihalides, the following properties for the cis-isomer can be anticipated. Generally, cis isomers of 1,2-dihalocycloalkanes exhibit a higher dipole moment, which can lead to a higher boiling point compared to their trans counterparts. However, the less efficient crystal lattice packing of the cis isomer often results in a lower melting point.

PropertyPredicted Value/TrendRationale
Boiling PointSlightly higher than the trans-isomerHigher dipole moment
Melting PointLower than the trans-isomerLess efficient crystal packing
SolubilitySparingly soluble in water, soluble in organic solventsSimilar to other haloalkanes[1][2][3][4][5]

Haloalkanes are generally soluble in nonpolar organic solvents due to the "like dissolves like" principle, where the intermolecular forces (primarily London dispersion forces) are similar between the solute and the solvent.[1][2] Their solubility in water is low because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the haloalkane.[3][4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, standard organic chemistry procedures for the bromination of alkenes can be readily adapted.

Stereoselective Synthesis of trans-1,2-Dibromocycloheptane

The synthesis of the trans-isomer is typically achieved through the electrophilic addition of bromine to cycloheptene (B1346976). This reaction proceeds via a bromonium ion intermediate, leading to anti-addition of the bromine atoms.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptene in a suitable inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). Cool the solution in an ice bath (0 °C).

  • Bromine Addition: Slowly add a solution of elemental bromine (Br₂) in the same solvent to the stirred cycloheptene solution. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be dropwise to control the reaction temperature and prevent side reactions.

  • Reaction Monitoring: Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.

  • Workup: After the reaction is complete, wash the organic solution with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Stereoselective Synthesis of cis-1,2-Dibromocycloheptane

The synthesis of the cis-isomer is more complex and typically involves a multi-step process to achieve syn-addition of the bromine atoms. A common strategy involves the epoxidation of the alkene followed by ring-opening.

Methodology:

  • Epoxidation: React cycloheptene with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in an inert solvent like dichloromethane to form cycloheptene oxide.

  • Ring Opening: The epoxide is then opened with a bromide source. This can be a more challenging step to control stereoselectively to the cis-dibromide. An alternative, though less common, method for syn-dihydroxylation followed by conversion of the diol to the dibromide might be considered. A more direct, but less common, method for syn-dibromination would be required for a more efficient synthesis.

  • Purification: The resulting product mixture would require careful purification, likely through column chromatography, to isolate the desired cis-1,2-dibromocycloheptane from any trans-isomer and other byproducts.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Methine protons (CH-Br): Expected to appear in the downfield region, likely between δ 3.5 and 4.5 ppm, due to the deshielding effect of the adjacent bromine atoms. The chemical shift and multiplicity will differ between the cis and trans isomers due to their different dihedral angles and magnetic environments.[6] - Methylene protons (-CH₂-): A complex series of multiplets is expected in the upfield region (δ 1.0 - 2.5 ppm).
¹³C NMR - Carbons bearing bromine (C-Br): These carbons will be significantly deshielded and are expected to resonate in the range of δ 50-70 ppm.[7][8][9][10] - Other ring carbons: These will appear at higher field (more upfield) compared to the C-Br carbons.
IR Spectroscopy An IR spectrum for trans-1,2-dibromocycloheptane is available from the NIST WebBook.[11] - C-H stretching: Strong absorptions are expected just below 3000 cm⁻¹ for the sp³ C-H bonds. - CH₂ bending (scissoring): An absorption around 1465 cm⁻¹ is anticipated. - C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, is expected.
Mass Spectrometry - Molecular Ion Peak (M⁺): A characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 1:2:1) is expected at m/z values corresponding to the molecular weight (256, 258, 260).[12] - Fragmentation: Common fragmentation pathways for haloalkanes include the loss of a bromine atom (M-Br)⁺ and the loss of HBr (M-HBr)⁺.[13][14][15]

Visualizations

Synthesis_Pathways Cycloheptene Cycloheptene trans_Dibromo trans-1,2-Dibromocycloheptane Cycloheptene->trans_Dibromo Br₂, CH₂Cl₂ (anti-addition) Epoxide Cycloheptene Oxide Cycloheptene->Epoxide m-CPBA cis_Dibromo cis-1,2-Dibromocycloheptane Epoxide->cis_Dibromo HBr, then Br⁻ (ring opening)

Caption: Stereoselective synthesis pathways to cis- and trans-1,2-dibromocycloheptane.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reagents Reactants & Solvent Reaction Reaction under controlled conditions (e.g., 0°C) Reagents->Reaction Monitoring TLC or GC monitoring Reaction->Monitoring Quenching Quenching of excess reagents Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of organic phase Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Distillation or Chromatography Evaporation->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Mechanism of Bromination of Cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the electrophilic addition of bromine to cycloheptene (B1346976), a fundamental reaction in organic chemistry. The guide details the core reaction mechanism, stereochemical outcomes, kinetic data, and competing reaction pathways. Detailed experimental protocols and workflow visualizations are provided to support practical application in a research and development setting.

Core Mechanism: Electrophilic Addition

The reaction of cycloheptene with molecular bromine (Br₂) is a classic example of electrophilic addition, where the electron-rich pi (π) bond of the alkene acts as a nucleophile. The reaction proceeds through a well-established mechanism involving a cyclic intermediate, which dictates the stereochemical outcome of the product.

The process begins with the polarization of the bromine molecule as it approaches the π-electron cloud of the cycloheptene double bond.[1][2][3] This induced dipole makes one bromine atom electrophilic. The π electrons from the alkene attack the electrophilic bromine atom, while simultaneously, a lone pair from that same bromine atom attacks one of the double-bonded carbons.[1][4] This concerted process leads to the formation of a three-membered ring intermediate known as a cyclic bromonium ion, with the positive charge located on the bromine atom, and a bromide ion (Br⁻).[2][3][5]

The reaction concludes when the bromide ion, acting as a nucleophile, attacks one of the carbons of the bromonium ion.[1][5] This attack occurs from the side opposite to the bulky bromonium ion ring, in a process analogous to an Sₙ2 reaction.[6] This "backside attack" forces the ring to open and results in the two bromine atoms being added to opposite faces of the original double bond.[4][6][7]

G reactant reactant intermediate intermediate product product reagent reagent A Cycloheptene + Br₂ B π-Complex Formation (Induced Dipole on Br₂) A->B Electrophilic Approach C Cyclic Bromonium Ion + Br⁻ B->C Intramolecular Attack & Loss of Br⁻ D trans-1,2-Dibromocycloheptane C->D Backside Attack (Anti-addition) Br_ion Br⁻ (Nucleophile) Br_ion->C G cluster_top Attack from Top Face cluster_bottom Attack from Bottom Face start_mat start_mat intermediate intermediate product product A1 Enantiomeric Bromonium Ion A B1 (1R,2R)-1,2-dibromocycloheptane A1->B1 Attack by Br⁻ End Racemic Mixture B1->End A2 Enantiomeric Bromonium Ion B B2 (1S,2S)-1,2-dibromocycloheptane A2->B2 Attack by Br⁻ B2->End Start Cycloheptene Start->A1 Br₂ attack Start->A2 Br₂ attack G prep prep exec exec workup workup purify purify A Setup Dissolve Cycloheptene in CH₂Cl₂ Cool to 0 °C B Reaction Dropwise addition of Br₂/CH₂Cl₂ solution A->B C Quench Add saturated NaHCO₃ B->C D Extraction Separate organic layer C->D E Washing Wash with H₂O and Brine D->E F Drying Add anhydrous MgSO₄ E->F G Isolation Filter and evaporate solvent F->G H Final Product trans-1,2-dibromocycloheptane G->H

References

Synthesis of cis- and trans-1,2-Dibromocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cis and Trans Isomers of 1,2-Dibromocycloheptane

This guide provides a comprehensive overview of the synthesis, conformational analysis, and spectroscopic properties of the cis and trans isomers of this compound. Due to the limited availability of direct experimental data for these specific molecules, this document relies on established principles of stereochemistry and conformational analysis, drawing analogies from well-studied cyclohexane (B81311) and cyclopentane (B165970) derivatives.

The synthesis of vicinal dihalides from alkenes is a fundamental transformation in organic chemistry. The stereochemical outcome of this reaction is highly dependent on the reaction mechanism.

Synthesis of trans-1,2-Dibromocycloheptane

The reaction of cycloheptene (B1346976) with molecular bromine (Br₂) typically proceeds through an anti-addition mechanism.[1][2][3] This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the face opposite to the bromonium ion bridge.[4] This backside attack results in the exclusive formation of the trans isomer.

Experimental Protocol: Bromination of Cycloheptene

  • Materials: Cycloheptene, bromine (or a source of electrophilic bromine such as N-bromosuccinimide), a non-polar, aprotic solvent (e.g., dichloromethane, carbon tetrachloride).

  • Procedure:

    • Dissolve cycloheptene in a suitable solvent and cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise to the cycloheptene solution with stirring. The characteristic reddish-brown color of bromine should disappear as it reacts.

    • Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to quench any excess bromine.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield trans-1,2-dibromocycloheptane.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Synthesis of cis-1,2-Dibromocycloheptane

The synthesis of cis-1,2-dibromocycloheptane is less straightforward and cannot be achieved by the direct bromination of cycloheptene. A potential, though less common, method could involve a syn-addition pathway, which is not typical for bromine addition. Alternative multi-step strategies would likely be required, potentially involving the opening of a cycloheptene oxide followed by substitution reactions with stereochemical control. However, specific, well-established protocols for the high-yield synthesis of cis-1,2-dibromocycloheptane are not readily found in the literature.

Conformational Analysis

Cycloheptane (B1346806) is a flexible seven-membered ring that exists as a dynamic equilibrium of several conformations, with the twist-chair and twist-boat being the most stable.[5][6][7] The introduction of two bulky bromine substituents at adjacent positions significantly influences the conformational preferences of the ring.

  • trans-1,2-Dibromocycloheptane: In the trans isomer, the two bromine atoms are on opposite faces of the ring. The molecule will adopt a conformation that minimizes steric interactions between the bromine atoms and the hydrogen atoms on the ring. The most stable conformations are likely to be twist-chair forms where the bulky bromine atoms can occupy pseudo-equatorial positions to reduce steric strain.

  • cis-1,2-Dibromocycloheptane: In the cis isomer, the two bromine atoms are on the same face of the ring. This arrangement will likely lead to significant steric strain. The cycloheptane ring will contort to a conformation that moves the two bromine atoms as far apart as possible while also minimizing other steric interactions.

Spectroscopic Characterization

The cis and trans isomers of this compound can be distinguished by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers are expected to show significant differences in the chemical shifts and coupling constants of the protons attached to the bromine-bearing carbons (the methine protons).

IsomerProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Vicinal Coupling Constants (³J, Hz)
transH-C(1)-Br, H-C(2)-Br~4.0 - 4.5MultipletVariable, depending on dihedral angles in the dominant conformation. A large trans-diaxial coupling (~8-12 Hz) might be observed if a chair-like conformation is significantly populated.
cisH-C(1)-Br, H-C(2)-Br~4.2 - 4.7MultipletGenerally smaller couplings are expected compared to the trans-diaxial interaction in the trans isomer, likely in the range of 2-6 Hz.

Note: The predicted chemical shifts are estimates and can be influenced by the solvent and the specific conformations adopted.

The key distinguishing feature in the ¹H NMR spectrum will be the vicinal coupling constants (³J) between the methine protons and the adjacent methylene (B1212753) protons. According to the Karplus relationship, the magnitude of ³J is dependent on the dihedral angle between the coupled protons.[8][9] In the trans isomer, a conformation with the two bromine atoms in pseudo-axial positions would lead to a large dihedral angle between the axial methine proton and the adjacent axial methylene proton, resulting in a large coupling constant. In the cis isomer, such a trans-diaxial relationship is not possible, and smaller coupling constants are expected.

¹³C NMR Spectroscopy

The ¹³C NMR spectra of the two isomers are also expected to differ, although the differences may be less pronounced than in the ¹H NMR spectra.

IsomerCarbonPredicted Chemical Shift (δ, ppm)
transC(1)-Br, C(2)-Br~55 - 65
Other CH₂~25 - 40
cisC(1)-Br, C(2)-Br~50 - 60
Other CH₂~25 - 40

Note: The predicted chemical shifts are estimates.

Due to the greater steric hindrance in the cis isomer, the carbon atoms bearing the bromine atoms may experience a shielding effect, causing them to appear at a slightly upfield (lower ppm) chemical shift compared to the trans isomer.

Visualizations

Synthesis of trans-1,2-Dibromocycloheptane

G cluster_0 Synthesis of trans-1,2-Dibromocycloheptane Cycloheptene Cycloheptene Bromonium Bromonium Ion Intermediate Cycloheptene->Bromonium + Br₂ trans_Product trans-1,2-Dibromocycloheptane Bromonium->trans_Product + Br⁻ (anti-attack)

Caption: Reaction pathway for the synthesis of trans-1,2-dibromocycloheptane.

Conformational Equilibrium of trans-1,2-Dibromocycloheptane

G cluster_1 Conformational Equilibrium Conformer_A Twist-Chair Conformer 1 (Br pseudo-equatorial) Conformer_B Twist-Chair Conformer 2 (Br pseudo-axial) Conformer_A->Conformer_B Ring Flip

Caption: Conformational equilibrium of trans-1,2-dibromocycloheptane.

Conclusion

The cis and trans isomers of this compound are distinct stereoisomers whose synthesis and properties are dictated by fundamental principles of organic chemistry. The trans isomer is readily synthesized by the anti-addition of bromine to cycloheptene. The conformational flexibility of the seven-membered ring leads to a complex mixture of conformers, with the twist-chair forms being the most stable. The stereochemical differences between the cis and trans isomers are expected to be clearly distinguishable by ¹H NMR spectroscopy, particularly through the analysis of vicinal coupling constants. While direct experimental data for these specific compounds is sparse, this guide provides a robust theoretical framework for understanding their chemistry, based on well-established principles and analogies to related cyclic systems.

References

Conformational Stability of 1,2-Dibromocycloheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cycloheptanes is of significant interest in medicinal chemistry and materials science due to its influence on molecular recognition, reactivity, and biological activity. This technical guide provides a comprehensive overview of the principles and methodologies used to analyze the conformational stability of 1,2-dibromocycloheptane. While specific experimental data for this molecule is limited in the public domain, this document extrapolates from the well-established conformational preferences of the cycloheptane (B1346806) ring and the known effects of halogen substitution on cycloalkanes. It details the theoretical and experimental approaches that are paramount for such an analysis, including computational chemistry methods and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide serves as a foundational resource for researchers engaged in the study of seven-membered ring systems and their halogenated derivatives.

Introduction to the Conformational Analysis of Cycloheptane

Cycloheptane, the parent ring of this compound, is a highly flexible system that does not possess a single, rigid low-energy conformation like the chair of cyclohexane. Instead, it exists as a dynamic equilibrium between several conformers. The two primary families of conformations are the twist-chair and the twist-boat.[1] Computational studies have consistently shown that the twist-chair conformation is the most stable, representing the global energy minimum.[2] The boat and chair conformations are higher in energy and are typically transition states or lie on the pseudorotational pathway.[2]

The introduction of substituents, such as the two bromine atoms in this compound, significantly complicates this conformational landscape. The steric and electronic effects of the bromine atoms will influence the relative energies of the different conformers and the barriers to interconversion between them. For trans-1,2-dibromocycloheptane, the bromine atoms can adopt pseudo-axial or pseudo-equatorial orientations, leading to a number of possible diastereomeric conformers.

Theoretical and Computational Methodologies

Computational chemistry is a powerful tool for elucidating the conformational preferences of flexible molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such studies.[3]

Computational Protocol

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

  • Initial Conformer Generation: A systematic or random conformational search is performed to identify all possible low-energy structures. This can be achieved through molecular mechanics force fields.

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as DFT. A common choice of functional and basis set for halogenated organic molecules is B3LYP with a 6-311+G(d,p) basis set.[2]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated computational method, such as coupled-cluster theory (e.g., CCSD(T)).[2]

  • Solvent Effects: The influence of a solvent on the conformational equilibrium can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM).

Experimental Methodologies for Conformer Analysis

Experimental techniques, particularly NMR spectroscopy, are crucial for validating computational predictions and providing insights into the conformational dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a primary experimental method for studying conformational equilibria. By cooling the sample, the rate of interconversion between conformers can be slowed down sufficiently on the NMR timescale to allow for the observation of signals from individual conformers.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl3, or deuterated methylene (B1212753) chloride, CD2Cl2).

  • Data Acquisition: 1H and 13C NMR spectra are acquired over a range of temperatures, starting from room temperature and gradually decreasing until significant spectral changes are observed.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the protons and carbons in each conformer will be different due to the different magnetic environments in the pseudo-axial and pseudo-equatorial positions.

    • Coupling Constants: The vicinal (3JHH) coupling constants are particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants, the dominant conformation and the dihedral angles of the ring can be inferred.

    • Integration: At low temperatures where the conformers are "frozen out," the relative populations of the conformers can be determined by integrating the signals corresponding to each species. The Gibbs free energy difference (ΔG) between the conformers can then be calculated using the following equation:

      ΔG = -RT ln(Keq)

      where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant (the ratio of the conformer populations).

Predicted Conformational Preferences of this compound

  • Steric Hindrance: Conformations that place the bulky bromine atoms in pseudo-equatorial positions will generally be favored over those with pseudo-axial bromine atoms to minimize steric strain.

  • Dipole-Dipole Interactions: The C-Br bonds are polar. The relative orientation of these dipoles will affect the conformational stability. Conformations that minimize the repulsion between the C-Br dipoles will be lower in energy.

It is expected that the most stable conformer of trans-1,2-dibromocycloheptane will be a twist-chair with both bromine atoms in pseudo-equatorial positions.

Data Summary

The following table summarizes the expected key conformers of cycloheptane, which serve as the basis for understanding the conformational landscape of its disubstituted derivatives.

Conformer FamilyRelative Energy (kcal/mol) - CycloheptaneKey Structural Features
Twist-Chair 0.0 (Global Minimum)[2]Characterized by a C2 axis of symmetry.
Chair ~1.4Possesses a Cs plane of symmetry.
Twist-Boat ~2.3Features a C2 axis of symmetry.
Boat ~2.6Characterized by a Cs plane of symmetry.

Note: The relative energies are for the parent cycloheptane ring and will be altered by the presence of the bromine substituents in this compound.

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for a comprehensive conformational analysis of this compound, integrating both computational and experimental approaches.

conformational_analysis_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_conclusion Final Analysis comp_start Initial Conformer Generation (Molecular Mechanics) geom_opt Geometry Optimization (DFT: e.g., B3LYP/6-311+G(d,p)) comp_start->geom_opt freq_calc Frequency Calculations (Confirm Minima, Obtain ZPVE) geom_opt->freq_calc spe_calc Single-Point Energy (Higher Level Theory, e.g., CCSD(T)) freq_calc->spe_calc solvent_model Inclusion of Solvent Effects (e.g., PCM) spe_calc->solvent_model rel_energies Prediction of Relative Stabilities and Conformer Populations solvent_model->rel_energies final_model Refined Conformational Model of This compound rel_energies->final_model Comparison exp_start Sample Preparation (Low-Temperature Solvent) nmr_acq Variable-Temperature NMR (1H, 13C) exp_start->nmr_acq spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) nmr_acq->spectral_analysis population_analysis Determination of Conformer Populations (Integration at Low Temp.) spectral_analysis->population_analysis thermo_data Calculation of ΔG population_analysis->thermo_data thermo_data->final_model Comparison

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound is a complex but tractable problem that can be addressed through a synergistic application of computational chemistry and experimental NMR spectroscopy. While direct experimental data for this specific molecule is not abundant, the principles derived from the study of cycloheptane and other halogenated cycloalkanes provide a strong foundation for predicting its behavior. The twist-chair conformation is expected to be the most stable, with the bromine substituents preferentially occupying pseudo-equatorial positions to minimize steric strain. The methodologies and workflows detailed in this guide provide a robust framework for researchers to conduct a thorough conformational analysis of this compound and other substituted seven-membered ring systems, which is essential for rational drug design and the development of new materials.

References

The Genesis of 1,2-Dibromocycloheptane: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles behind the discovery and synthesis of 1,2-dibromocycloheptane. While a singular, seminal publication marking its "discovery" is not readily identifiable in the historical chemical literature, its existence and synthesis are a direct and logical extension of the well-established principles of electrophilic halogenation of alkenes. The first synthesis would have been achieved through the direct bromination of cycloheptene (B1346976), a reaction analogous to the extensively documented bromination of other cycloalkenes.[1][2] This guide will therefore focus on the established, reliable methods for its synthesis, underpinned by a detailed examination of the reaction mechanism and experimental protocols.

Core Synthesis: Electrophilic Addition of Bromine to Cycloheptene

The primary and most efficient route to this compound is the electrophilic addition of molecular bromine (Br₂) to cycloheptene. This reaction is a cornerstone of organic synthesis, valued for its high yield and stereospecificity.[3][4]

Reaction Mechanism

The reaction proceeds via a well-understood mechanism involving a cyclic bromonium ion intermediate. This mechanism accounts for the observed anti-addition of the two bromine atoms to the cycloheptane (B1346806) ring.[5][6]

G cluster_step1 Step 1: Electrophilic Attack and Bromonium Ion Formation cluster_step2 Step 2: Nucleophilic Attack Cycloheptene Cycloheptene BromoniumIon Cyclic Bromonium Ion Intermediate Cycloheptene->BromoniumIon Electrophilic attack Br2 Br-Br Br2->BromoniumIon Br_minus Br⁻ Br2->Br_minus Heterolytic cleavage BromoniumIon2 Cyclic Bromonium Ion Intermediate Product trans-1,2-Dibromocycloheptane BromoniumIon2->Product Br_minus2 Br⁻ Br_minus2->Product Backside attack

Caption: Reaction mechanism for the bromination of cycloheptene.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the well-established synthesis of 1,2-dibromocyclohexane (B1204518) and is expected to yield this compound with high efficiency.[1]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Cycloheptene96.1810.0 g0.104
Bromine159.8116.6 g (5.3 mL)0.104
Dichloromethane (B109758)84.93100 mL-
Anhydrous Sodium Sulfate142.04~5 g-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cycloheptene (10.0 g, 0.104 mol) in 50 mL of dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Bromine: Prepare a solution of bromine (16.6 g, 0.104 mol) in 50 mL of dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred cycloheptene solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to stir for an additional 15 minutes at room temperature. The solution should be colorless or pale yellow.

  • Quenching: If any unreacted bromine remains, add a few drops of saturated sodium thiosulfate (B1220275) solution until the color disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

G Start Dissolve Cycloheptene in Dichloromethane Cool Cool to 0-5 °C Start->Cool Add_Br2 Dropwise Addition of Bromine Solution Cool->Add_Br2 Stir Stir at Room Temp Add_Br2->Stir Quench Quench with Sodium Thiosulfate (if needed) Stir->Quench Extract Aqueous Workup (Water, Bicarbonate, Brine) Quench->Extract Dry Dry with Anhydrous Sodium Sulfate Extract->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify End Pure this compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.[7][8]

PropertyValue
Molecular Formula C₇H₁₂Br₂
Molecular Weight 255.98 g/mol
CAS Number 29974-68-3
Boiling Point 241.5 °C at 760 mmHg
Density 1.674 g/cm³
LogP 3.48

Further characterization would typically involve spectroscopic analysis:

  • ¹H NMR: Expected to show complex multiplets in the aliphatic region. The protons attached to the carbon atoms bearing bromine would be shifted downfield.

  • ¹³C NMR: Two signals are expected for the carbon atoms bonded to bromine in the range of 40-60 ppm, with the remaining five methylene (B1212753) carbons appearing at higher field.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound, with peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.

Conclusion

The synthesis of this compound is a straightforward and well-understood process, relying on the fundamental principles of electrophilic addition. This guide provides the necessary theoretical background and a detailed experimental protocol for its successful preparation in a laboratory setting. The stereospecific nature of the bromination reaction, leading to the trans-isomer, is a key feature of this transformation. This compound serves as a valuable intermediate in organic synthesis, allowing for further functionalization of the cycloheptane ring.

References

Theoretical Calculation of 1,2-Dibromocycloheptane Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the three-dimensional structure and conformational landscape of 1,2-dibromocycloheptane. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide leverages established principles of conformational analysis of seven-membered rings and draws upon data from analogous compounds, such as dihalocyclohexanes and cycloheptane (B1346806) itself. This document outlines the theoretical methodologies, predicts the stable conformers of both cis- and trans-1,2-dibromocycloheptane, and presents anticipated structural and spectroscopic data. Furthermore, it provides detailed experimental protocols for the synthesis and characterization of the title compound, offering a complete resource for researchers in the fields of computational chemistry, stereochemistry, and drug design.

Introduction

Cycloheptane and its derivatives are important structural motifs in many natural products and pharmacologically active molecules. The inherent flexibility of the seven-membered ring leads to a complex conformational landscape, which can significantly influence the biological activity and physical properties of these compounds. This compound, with its two stereogenic centers and the presence of bulky, electronegative bromine atoms, presents a particularly interesting case for conformational analysis. Understanding the preferred three-dimensional arrangement of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential as a building block in organic synthesis.

This guide will delve into the theoretical calculations required to elucidate the structure of this compound, focusing on the identification of the most stable conformers and the quantification of their geometric and energetic properties.

Theoretical Methodology

The theoretical investigation of the this compound structure involves a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

A logical workflow for the theoretical calculation is outlined below:

theoretical_workflow start Initial Structure Generation (cis- and trans-isomers) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation (Vibrational Analysis) dft_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher-level theory, e.g., MP2 or CCSD(T)) dft_opt->energy_calc nmr_calc NMR Chemical Shift Calculation (GIAO method) dft_opt->nmr_calc end Data Analysis and Comparison freq_calc->end energy_calc->end nmr_calc->end

Figure 1: Logical workflow for the theoretical calculation of this compound structure.

The key steps in this workflow are:

  • Initial Structure Generation: Generation of initial 3D structures for both cis- and trans-1,2-dibromocycloheptane.

  • Conformational Search: A systematic or stochastic search for all possible low-energy conformers. Due to the flexibility of the seven-membered ring, methods like molecular mechanics (e.g., with MMFF94 force field) are suitable for an initial exploration of the potential energy surface.

  • DFT Geometry Optimization: The low-energy conformers identified from the conformational search are then subjected to full geometry optimization using DFT. A common and reliable functional for this purpose is B3LYP, paired with a triple-zeta basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) to accurately describe the electron distribution around the bromine atoms.

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step is crucial to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.

  • Single-Point Energy Calculation: To obtain more accurate relative energies between conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or the coupled-cluster method with single and double and perturbative triple excitations (CCSD(T)).

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of the stable conformers. These theoretical spectra can then be compared with experimental data.

Conformational Analysis of this compound

The conformational space of cycloheptane is dominated by four main families of conformers: the twist-chair (TC) , the chair (C) , the twist-boat (TB) , and the boat (B) . For substituted cycloheptanes, the relative energies of these conformers are influenced by steric and electronic effects of the substituents.

trans-1,2-Dibromocycloheptane

For trans-1,2-dibromocycloheptane, the two bromine atoms can occupy either diaxial-like or diequatorial-like positions in the various ring conformations. The interplay between steric hindrance of the bulky bromine atoms and dipole-dipole interactions will determine the most stable arrangements. Based on studies of similar dihalocycloalkanes, it is expected that the twist-chair conformers will be the most stable.

The relationship between the major conformers of trans-1,2-dibromocycloheptane is depicted below:

trans_conformers TC_ax Twist-Chair (diaxial-like Br) C_ax Chair (diaxial-like Br) TC_ax->C_ax Ring Inversion TC_eq Twist-Chair (diequatorial-like Br) C_eq Chair (diequatorial-like Br) TC_eq->C_eq Ring Inversion TB Twist-Boat C_ax->TB Transition State C_eq->TB Transition State B Boat TB->B

Figure 2: Conformational relationships for trans-1,2-dibromocycloheptane.
cis-1,2-Dibromocycloheptane

In the cis isomer, one bromine atom will occupy an axial-like position while the other is in an equatorial-like position. Again, the twist-chair conformation is predicted to be the most stable. The conformational equilibrium will be governed by the minimization of steric strain and unfavorable dipole-dipole interactions.

Predicted and Experimental Data

While specific computational data for this compound is scarce in the literature, we can infer expected values based on calculations for similar molecules and experimental data from analogous compounds.

Geometrical Parameters (Inferred)

The following table presents inferred geometrical parameters for the most stable twist-chair conformer of trans-1,2-dibromocycloheptane, based on DFT calculations of similar dihalocycloalkanes.

Parametertrans-1,2-Dibromocycloheptane (diaxial-like)trans-1,2-Dibromocycloheptane (diequatorial-like)
Bond Lengths (Å)
C-C1.53 - 1.551.53 - 1.55
C-Br~1.97~1.96
C-H1.09 - 1.101.09 - 1.10
**Bond Angles (°) **
C-C-C114 - 118114 - 118
C-C-Br109 - 112110 - 113
Br-C-C-Br (Dihedral)~170 - 180~60 - 70
Relative Conformational Energies (Inferred)

The relative energies of the different conformers are crucial for determining the equilibrium populations. The twist-chair is expected to be the global minimum.

Conformer FamilyRelative Energy (kcal/mol)
Twist-Chair (TC)0.0
Chair (C)1.0 - 2.0
Twist-Boat (TB)2.0 - 4.0
Boat (B)> 4.0

For trans-1,2-dibromocycloheptane, the diequatorial-like arrangement in the twist-chair conformation is likely to be slightly more stable than the diaxial-like arrangement due to reduced steric hindrance.

Spectroscopic Data (Inferred)

Predicted and analogous experimental spectroscopic data are summarized below.

Spectroscopic Data Inferred/Analogous Values
¹H NMR (ppm)
CH-Br (trans, axial-like)4.3 - 4.6
CH-Br (trans, equatorial-like)3.9 - 4.2
CH-Br (cis)4.0 - 4.4
CH₂1.4 - 2.5
¹³C NMR (ppm)
CH-Br50 - 60
CH₂25 - 40
IR Frequencies (cm⁻¹)
C-H stretch2850 - 3000
CH₂ bend1440 - 1470
C-Br stretch550 - 650

Experimental Protocols

Synthesis of trans-1,2-Dibromocycloheptane

Reaction: Bromination of cycloheptene (B1346976).

Procedure:

  • Dissolve cycloheptene (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred solution of cycloheptene. The red-brown color of the bromine should disappear upon addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Synthesis of cis-1,2-Dibromocycloheptane

The synthesis of the cis isomer is more challenging and typically involves a multi-step process or the use of specific brominating agents that favor syn-addition, which are less common. An alternative approach involves the epoxidation of cycloheptene followed by ring-opening with a bromide source, which can lead to the trans-bromohydrin, followed by conversion to the cis-dibromide.

Characterization

The synthesized products should be characterized by the following spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the stereochemistry. The coupling constants between the protons on the bromine-bearing carbons can provide valuable information about the dihedral angle and thus the conformation.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the C-Br stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Conclusion

This technical guide has provided a detailed theoretical framework for the structural and conformational analysis of this compound. While direct computational and experimental data for this specific molecule are limited, by applying established principles and drawing parallels with analogous systems, we have been able to predict the key structural features and spectroscopic properties of its cis and trans isomers. The provided methodologies and experimental protocols offer a solid foundation for researchers to further investigate this and other substituted cycloheptane systems. Future work should focus on dedicated high-level computational studies and detailed experimental characterization to validate and refine the predictions made in this guide.

Methodological & Application

Application Notes and Protocols: Dehydrobromination of 1,2-dibromocycloheptane with Potassium tert-butoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the dehydrobromination of 1,2-dibromocycloheptane using potassium tert-butoxide. This reaction is a classic example of an E2 (bimolecular elimination) reaction, a fundamental transformation in organic synthesis. Potassium tert-butoxide (KOt-Bu) is a strong, sterically hindered base, which influences the regioselectivity and stereoselectivity of the elimination. The reaction proceeds via a two-step elimination process. The initial dehydrobromination of the vicinal dibromide yields 1-bromocycloheptene. Upon treatment with a second equivalent or excess of the base, a subsequent elimination occurs to form a conjugated system, 1,3-cycloheptadiene (B1346008), which is detectable by UV spectroscopy.

Reaction Principle and Mechanism

The reaction proceeds through two sequential E2 eliminations. The E2 mechanism is a concerted, one-step process where the base abstracts a proton (H) anti-periplanar to the leaving group (Br), leading to the formation of a double bond.

  • First Elimination: Potassium tert-butoxide abstracts a proton from a carbon adjacent to one of the bromine-bearing carbons. This results in the formation of 1-bromocycloheptene, tert-butanol, and potassium bromide.

  • Second Elimination: A second molecule of potassium tert-butoxide abstracts an allylic proton from 1-bromocycloheptene. This elimination is regioselective, leading to the formation of the thermodynamically more stable conjugated diene, 1,3-cycloheptadiene.

The bulky nature of the tert-butoxide anion plays a crucial role, though in this specific sequence, the formation of the conjugated diene is the primary driving force in the second step.

Experimental Protocols

Safety Precautions
  • Potassium tert-butoxide (KOt-Bu): Highly flammable, corrosive, and reacts violently with water.[1][2] It causes severe skin and eye burns.[3][4] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and compatible chemical-resistant gloves.[3][4]

  • This compound: Irritant. Avoid skin and eye contact.

  • Solvents (THF, Diethyl Ether): Highly flammable. Ensure there are no ignition sources nearby.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)PuritySupplier
This compound257.97~1.65 (est.)>97%Standard Supplier
Potassium tert-butoxide112.210.910>98%Standard Supplier
Anhydrous Tetrahydrofuran (THF)72.110.889>99.9%Standard Supplier
Diethyl Ether74.120.713AnhydrousStandard Supplier
Saturated aq. NH₄Cl---Lab Prepared
Anhydrous MgSO₄120.372.66GranularStandard Supplier
Detailed Experimental Procedure

Objective: To synthesize 1,3-cycloheptadiene from this compound.

Reaction Scheme: this compound → 1-bromocycloheptene → 1,3-cycloheptadiene

Procedure:

  • Reaction Setup:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.

    • Fit the flask with a reflux condenser, a dropping funnel, and a nitrogen inlet adapter.

    • Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen.

  • Reagent Preparation:

    • In the reaction flask, add potassium tert-butoxide (e.g., 5.61 g, 50.0 mmol, 2.2 eq).

    • Add 100 mL of anhydrous THF to the flask via cannula or syringe. Stir the resulting suspension.

  • Substrate Addition:

    • Dissolve this compound (e.g., 5.86 g, 22.7 mmol, 1.0 eq) in 25 mL of anhydrous THF in the dropping funnel.

    • Add the solution of this compound dropwise to the stirred suspension of potassium tert-butoxide over 30 minutes. The reaction is exothermic; maintain the temperature at or below room temperature using a water bath if necessary.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF).

    • Maintain the reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the crude product by fractional distillation to isolate 1,3-cycloheptadiene.

Data Presentation

Table 1: Reactant Quantities and Moles
CompoundMolar Mass ( g/mol )AmountMoles (mmol)Molar Equiv.
This compound257.975.86 g22.71.0
Potassium tert-butoxide112.215.61 g50.02.2
Anhydrous THF72.11125 mL-Solvent
Table 2: Product Characterization
ProductFormulaMolar Mass ( g/mol )Boiling Point (°C)AppearanceExpected Yield
1-bromocycloheptene (Intermediate)C₇H₁₁Br175.07[5]67 °C @ 8 Torr[6]Colorless oil-
1,3-cycloheptadiene (Final Product)C₇H₁₀94.16[7]120-121 °C[8]Colorless liquid[7]60-75%
Table 3: Spectroscopic Data for 1,3-Cycloheptadiene
SpectroscopyChemical Shift (δ) / Wavenumber (cm⁻¹)Description
¹H NMR (CDCl₃)~5.8-6.2 ppmMultiplet, 4H (vinylic protons)
~2.2-2.4 ppmMultiplet, 4H (allylic protons)
~1.5-1.7 ppmMultiplet, 2H (aliphatic protons)
¹³C NMR (CDCl₃)~125-135 ppm4 signals (vinylic carbons)
~28-32 ppm2 signals (allylic carbons)
~26 ppm1 signal (aliphatic carbon)
IR (neat)~3020 cm⁻¹C-H stretch (sp²)
~1650 cm⁻¹C=C stretch (conjugated)

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the two-step E2 elimination.

Experimental Workflow

Workflow setup 1. Reaction Setup (Flame-dried flask, N₂ atm) reagents 2. Add Reagents (KOtBu in anhydrous THF) setup->reagents addition 3. Substrate Addition (Dibromocycloheptane in THF, dropwise at RT) reagents->addition reflux 4. Reaction (Reflux for 3 hours) addition->reflux quench 5. Quench (Cool to 0°C, add aq. NH₄Cl) reflux->quench extract 6. Extraction (Diethyl ether) quench->extract dry 7. Dry & Concentrate (Wash, dry with MgSO₄, rotary evaporation) extract->dry purify 8. Purification (Fractional Distillation) dry->purify product Final Product: 1,3-Cycloheptadiene purify->product

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for the Purification of 1,2-Dibromocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1,2-dibromocycloheptane, a vicinal dihalide synthesized from the bromination of cycloheptene. The protocols outlined below—fractional distillation, recrystallization, and column chromatography—are standard laboratory procedures that can be adapted to achieve high purity of the target compound.

Synthesis Overview

This compound is typically synthesized by the electrophilic addition of bromine (Br₂) to cycloheptene. The reaction proceeds via a cyclic bromonium ion intermediate, resulting in the anti-addition of the two bromine atoms to the double bond.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₁₂Br₂
Molecular Weight 255.98 g/mol
Boiling Point 241.5 °C at 760 mmHg
Typical Synthesis Yield ~93% (crude)

Experimental Protocols

Prior to purification, the crude this compound should be washed with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a wash with brine. The organic layer should then be dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and the solvent removed under reduced pressure.

Protocol 1: Purification by Fractional Vacuum Distillation

Fractional distillation under reduced pressure is a suitable method for purifying this compound, especially for separating it from impurities with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a vacuum.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Distillation:

    • Connect the apparatus to a vacuum pump and gradually reduce the pressure.

    • Begin heating the distillation flask using a heating mantle.

  • Product Collection: Collect the purified this compound in the receiving flask.

  • Post-Distillation: Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid or high-boiling point liquid compounds. The choice of solvent is critical for successful purification.

Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, hexane (B92381), ethyl acetate) at both room temperature and at the solvent's boiling point.

    • An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble, and the two solvents are miscible) can also be used. For non-polar compounds like this compound, a mixture such as ethanol/water or hexane/ethyl acetate (B1210297) may be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.

Methodology:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica (B1680970) gel is a common choice for non-polar compounds.

    • Mobile Phase (Eluent): A non-polar solvent system is recommended. Based on similar compounds, a mixture of hexane and ethyl acetate with a low percentage of ethyl acetate (e.g., 1-5%) is a good starting point. The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow of the eluent through the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Characterization Data

Visual Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis cycloheptene Cycloheptene reaction Bromination Reaction cycloheptene->reaction br2 Bromine (Br2) br2->reaction crude_product Crude this compound reaction->crude_product wash Aqueous Wash (Na2S2O3, Brine) crude_product->wash dry Drying (e.g., MgSO4) wash->dry concentrate Solvent Removal dry->concentrate distillation Fractional Vacuum Distillation concentrate->distillation recrystallization Recrystallization concentrate->recrystallization chromatography Column Chromatography concentrate->chromatography pure_product Purified this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product nmr NMR Spectroscopy pure_product->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

Application Note: Analysis of 1,2-dibromocycloheptane Reaction Products by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of reaction products from the dehydrobromination of 1,2-dibromocycloheptane using Gas Chromatography-Mass Spectrometry (GC-MS). The primary reaction considered is an elimination reaction using a strong, sterically hindered base, which is expected to yield a mixture of cycloheptadiene isomers. This document outlines the experimental procedure, GC-MS parameters, and data analysis workflow. It also includes illustrative diagrams of the reaction pathway and analytical workflow, along with tables of expected product distributions for quantitative comparison.

Introduction

The elimination reaction of vicinal dihalides, such as this compound, is a fundamental transformation in organic synthesis, often leading to the formation of alkenes and dienes. When treated with a strong, bulky base like potassium tert-butoxide, an E2 elimination mechanism is favored.[1][2] Due to the steric hindrance of the base, the kinetically favored, less substituted Hofmann product is often the major product.[1] A double dehydrobromination of this compound is expected to produce a mixture of cycloheptadiene isomers. The presence of conjugated dienes in the product mixture can be indicated by UV absorbance.[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile organic compounds, making it ideal for the analysis of the resulting cycloheptadiene isomers.[6][7] The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratio information, aiding in the identification of the individual isomers.[8]

Reaction and Expected Products

The reaction of this compound with a strong, non-nucleophilic base such as potassium tert-butoxide is anticipated to proceed via a double E2 elimination to yield cycloheptadiene isomers. The primary products expected are 1,3-cycloheptadiene (B1346008) and 1,4-cycloheptadiene. Due to the formation of a conjugated system, 1,3-cycloheptadiene is often the thermodynamically more stable product.

Experimental Protocols

Materials and Reagents
Reaction Procedure (Illustrative)
  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (2.5 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Carefully concentrate the organic phase under reduced pressure to obtain the crude product mixture.

Sample Preparation for GC-MS Analysis
  • Dissolve a precise amount of the crude product mixture in dichloromethane to a final concentration of approximately 1 mg/mL.

  • Add an internal standard (e.g., undecane) at a known concentration for quantitative analysis.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to a GC vial.

GC-MS Instrumentation and Parameters
ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 40 °C, hold for 2 min; ramp to 150 °C at 10 °C/min; hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-300
Scan Mode Full Scan

Data Presentation

The following table represents a hypothetical but realistic product distribution from the reaction, as determined by GC-MS analysis. The relative percentages are calculated from the integrated peak areas of the total ion chromatogram (TIC), corrected using the internal standard.

Peak No. Retention Time (min) Identified Compound Molecular Weight Key Mass Fragments (m/z) Relative Abundance (%)
15.81,4-Cycloheptadiene94.1594, 79, 66, 5425
26.21,3-Cycloheptadiene94.1594, 93, 79, 78, 6670
37.5Cycloheptene96.1796, 81, 67, 545

Visualizations

Reaction_Pathway This compound This compound Intermediate Monobromo-cycloheptene This compound->Intermediate - HBr (E2) Potassium tert-butoxide Potassium tert-butoxide Products 1,3-Cycloheptadiene (Major) 1,4-Cycloheptadiene (Minor) Other byproducts Intermediate->Products - HBr (E2) GCMS_Workflow cluster_reaction Reaction & Workup cluster_analysis GC-MS Analysis Start This compound + Potassium tert-butoxide Reaction Dehydrobromination Start->Reaction Workup Extraction & Concentration Reaction->Workup SamplePrep Sample Preparation (Dilution & Filtration) Workup->SamplePrep Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Detection Mass Spectrometry (EI, Full Scan) Separation->Detection DataAnalysis Data Analysis (Peak Integration & Library Search) Detection->DataAnalysis Results Results DataAnalysis->Results Quantitative Data & Product Identification

References

Application Notes and Protocols for Low-Temperature Bromination of Cycloalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic addition of bromine to cycloalkenes is a fundamental reaction in organic synthesis, yielding vicinal dibromides. Conducting this reaction at low temperatures is crucial for achieving high yields and stereoselectivity, primarily favoring the anti-addition product. This preference arises from the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. Low temperatures suppress side reactions such as free-radical substitution, which can occur at higher temperatures or upon exposure to UV light, leading to the formation of undesired allylic bromination byproducts.[1] These application notes provide detailed protocols for the low-temperature bromination of various cycloalkenes and present comparative data on reaction conditions and yields.

Data Presentation

The following table summarizes the reaction conditions and reported yields for the low-temperature bromination of various cycloalkenes. The primary product in each case is the trans-1,2-dibromocycloalkane, resulting from the stereospecific anti-addition of bromine.

CycloalkeneTemperature (°C)SolventReagentsProductYield (%)
Cyclopentene (B43876)0Carbon TetrachlorideCyclopentene, Brominetrans-1,2-DibromocyclopentaneHigh[2]
Cyclohexene (B86901)-5 to -1Carbon TetrachlorideCyclohexene, Brominetrans-1,2-Dibromocyclohexane95
Cycloheptene (B1346976)Not SpecifiedNot SpecifiedCycloheptene, Brominetrans-1,2-DibromocycloheptaneData Not Available
(E)-1-Trimethylsilylcyclo-octene-78Dichloromethane(E)-1-Trimethylsilylcyclo-octene, Bromine(Z)-1-bromocyclo-oct-4-ene70

Experimental Protocols

General Safety Precautions
  • Bromine is a highly toxic, corrosive, and volatile substance. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Have a solution of sodium thiosulfate (B1220275) readily available to neutralize any bromine spills.

Protocol 1: Low-Temperature Bromination of Cyclohexene

This protocol is adapted from a high-yield synthesis of trans-1,2-dibromocyclohexane.

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride (or a less toxic alternative like dichloromethane)

  • Ice-salt bath

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • In the flask, prepare a solution of cyclohexene in carbon tetrachloride.

  • Cool the flask to -5 °C using an ice-salt bath.

  • Prepare a solution of bromine in carbon tetrachloride and place it in the dropping funnel.

  • Slowly add the bromine solution dropwise to the stirred cyclohexene solution. Maintain the reaction temperature between -5 °C and -1 °C throughout the addition. The disappearance of the reddish-brown color of bromine indicates its consumption.

  • After the addition is complete, continue stirring the reaction mixture for an additional 15-30 minutes at the same temperature.

  • The reaction mixture can then be worked up by washing with a dilute solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude trans-1,2-dibromocyclohexane.

  • The product can be further purified by distillation under reduced pressure.

Protocol 2: Low-Temperature Bromination of Cyclopentene

This protocol provides a general method for the synthesis of trans-1,2-dibromocyclopentane.[2]

Materials:

  • Cyclopentene

  • Bromine

  • Carbon tetrachloride (or dichloromethane)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentene in carbon tetrachloride.[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Slowly add a solution of bromine in carbon tetrachloride dropwise with continuous stirring. The progress of the reaction can be monitored by the disappearance of the bromine color.[2]

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.[2]

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining bromine and hydrobromic acid.[2]

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.[2]

  • Remove the solvent using a rotary evaporator to obtain the crude trans-1,2-dibromocyclopentane.[2]

  • If necessary, the product can be purified by distillation under reduced pressure.[2]

Visualizations

Signaling Pathway of Electrophilic Bromination

The following diagram illustrates the generally accepted mechanism for the electrophilic addition of bromine to a cycloalkene, proceeding through a cyclic bromonium ion intermediate.

Bromination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Cycloalkene Cycloalkene Bromonium_ion Cyclic Bromonium Ion Cycloalkene->Bromonium_ion Electrophilic Attack Bromine Br-Br Bromine->Bromonium_ion Dibromide trans-1,2-Dibromocycloalkane Bromonium_ion->Dibromide Nucleophilic Attack by Br⁻ (anti-addition)

Caption: Mechanism of electrophilic bromination of a cycloalkene.

Experimental Workflow for Low-Temperature Bromination

The following diagram outlines the key steps in the experimental setup and procedure for the low-temperature bromination of cycloalkenes.

Experimental_Workflow A 1. Reagent Preparation - Dissolve Cycloalkene in Solvent - Prepare Bromine Solution B 2. Reaction Setup - Assemble Flask, Stirrer, Funnel, Thermometer - Cool to Low Temperature (e.g., 0 to -5 °C) A->B C 3. Bromine Addition - Slow, Dropwise Addition - Monitor Temperature and Color Change B->C D 4. Reaction Quenching & Workup - Add Sodium Thiosulfate (optional) - Wash with NaHCO₃/Water/Brine C->D E 5. Product Isolation - Separate Organic Layer - Dry with Anhydrous Salt D->E F 6. Purification & Analysis - Solvent Removal (Rotovap) - Distillation (optional) - Characterization (NMR, GC-MS) E->F

Caption: Workflow for low-temperature cycloalkene bromination.

References

Application Notes and Protocols: 1,2-Dibromocycloheptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct applications of 1,2-dibromocycloheptane in medicinal chemistry are not extensively documented, its utility as a precursor to medicinally relevant scaffolds presents significant potential. Through dehydrobromination, this compound can serve as a readily accessible starting material for cycloheptene (B1346976) and its derivatives. The seven-membered carbocyclic ring is a structural motif found in a variety of bioactive molecules, including those with central nervous system (CNS) activity. This document outlines the prospective applications of this compound as a foundational building block in the synthesis of such compounds and provides detailed experimental protocols for its conversion to value-added intermediates.

Application Notes: A Precursor to Bioactive Scaffolds

This compound's primary value in a medicinal chemistry context lies in its role as a synthon for unsaturated seven-membered rings. The cycloheptane (B1346806) framework is a feature in several classes of therapeutic agents, and its conformational flexibility can be advantageous for optimizing binding to biological targets.

  • Dibenzocycloheptene-Based Therapeutics: The dibenzo[a,d]cycloheptene scaffold is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with antidepressant, anxiolytic, and antipsychotic effects.[1] this compound can be envisioned as a starting point for the synthesis of the core cycloheptene ring, which can then be annulated with aromatic rings to construct this important pharmacophore.

  • Fluorinated Cycloheptane Derivatives: The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity.[2][3] Cycloheptene, derived from this compound, can be subjected to various fluorination reactions to generate novel fluorinated cycloheptane building blocks for drug discovery programs.

  • Novel Scaffolds for CNS Disorders: The unique three-dimensional space occupied by the cycloheptane ring makes it an attractive scaffold for the development of novel CNS-active agents. Its derivatives have been explored for their potential as anticonvulsant and antidepressant agents.[1]

  • Antihistaminic Agents: Certain dibenzocycloheptene derivatives have demonstrated potent histamine (B1213489) H1 antagonist properties, making them suitable for the treatment of allergic reactions.[4]

Experimental Protocols

The following protocols describe the conversion of this compound to cycloheptene and its subsequent elaboration into a dibenzosuberone (B195587) scaffold, a key intermediate for various medicinally active compounds.

Protocol 1: Synthesis of Cycloheptene from this compound via Dehydrobromination

This protocol details the double dehydrobromination of this compound to yield cycloheptene. The reaction is typically carried out using a strong base.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous brine solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with potassium tert-butoxide (2.2 equivalents) and anhydrous DMSO.

  • The mixture is stirred under an inert atmosphere.

  • This compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMSO and added dropwise to the stirred suspension of potassium tert-butoxide.

  • Upon completion of the addition, the reaction mixture is heated to a temperature appropriate for the reaction, typically between 50-70 °C, and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous brine solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of cycloheptene.

  • The crude product can be further purified by fractional distillation to yield pure cycloheptene.

ParameterValueReference
ReactantsThis compound, Potassium tert-butoxideGeneral knowledge
SolventAnhydrous DMSOGeneral knowledge
Temperature50-70 °CGeneral knowledge
Reaction Time2-4 hoursGeneral knowledge
YieldModerate to goodGeneral knowledge
Protocol 2: Synthesis of Dibenzosuberone from Cycloheptene

This protocol outlines a potential synthetic route for the construction of the dibenzosuberone scaffold starting from cycloheptene. This is a multi-step synthesis.

Step 2a: Epoxidation of Cycloheptene

Materials:

  • Cycloheptene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Cycloheptene (1.0 equivalent) is dissolved in dichloromethane in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • m-CPBA (1.1 equivalents) is added portion-wise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is washed with saturated aqueous sodium bicarbonate solution to remove excess peroxyacid and the resulting meta-chlorobenzoic acid.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield cycloheptene oxide.

Step 2b: Friedel-Crafts Alkylation with Benzene (B151609)

Materials:

  • Cycloheptene oxide

  • Benzene (serves as both reactant and solvent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Anhydrous aluminum chloride (2.2 equivalents) is suspended in a large excess of dry benzene under an inert atmosphere.

  • Cycloheptene oxide (1.0 equivalent), dissolved in a small amount of dry benzene, is added dropwise to the suspension at 0 °C.

  • The reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M hydrochloric acid.

  • The layers are separated, and the aqueous layer is extracted with benzene.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, a dibenzocycloheptane derivative, is purified by column chromatography.

Step 2c: Oxidation to Dibenzosuberone

Materials:

  • Dibenzocycloheptane derivative from Step 2b

  • Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent

  • Acetone/Water mixture

  • Sodium bisulfite

Procedure:

  • The dibenzocycloheptane derivative is dissolved in an acetone/water mixture.

  • Potassium permanganate is added portion-wise, and the mixture is heated to reflux.

  • The reaction is monitored by TLC. Upon completion, the reaction is cooled, and the excess permanganate is quenched with sodium bisulfite.

  • The manganese dioxide precipitate is filtered off, and the filtrate is concentrated to remove acetone.

  • The aqueous residue is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and evaporated to give crude dibenzosuberone, which is then purified by recrystallization or column chromatography.

ParameterValueReference
Step 2a
ReactantsCycloheptene, m-CPBAGeneral knowledge
SolventDichloromethaneGeneral knowledge
Step 2b
ReactantsCycloheptene oxide, BenzeneGeneral knowledge
CatalystAluminum chlorideGeneral knowledge
Step 2c
ReactantsDibenzocycloheptane derivative, KMnO₄General knowledge
SolventAcetone/WaterGeneral knowledge

Visualizations

Synthesis_Pathway_1 Synthesis of Cycloheptene This compound This compound Cycloheptene Cycloheptene This compound->Cycloheptene t-BuOK, DMSO 50-70 °C

Caption: Reaction scheme for the synthesis of cycloheptene.

Synthesis_Pathway_2 Synthesis of Dibenzosuberone Cycloheptene Cycloheptene Cycloheptene_Oxide Cycloheptene Oxide Cycloheptene->Cycloheptene_Oxide m-CPBA, DCM Dibenzocycloheptane_Derivative Dibenzocycloheptane Derivative Cycloheptene_Oxide->Dibenzocycloheptane_Derivative Benzene, AlCl₃ Dibenzosuberone Dibenzosuberone Dibenzocycloheptane_Derivative->Dibenzosuberone KMnO₄, Acetone/H₂O

Caption: Synthetic pathway to dibenzosuberone from cycloheptene.

Signaling_Pathway Potential Mechanism of Action for Dibenzocycloheptene Derivatives cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with Neurotransmitters Neurotransmitter Neurotransmitter (e.g., Serotonin, Norepinephrine) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (e.g., SERT, NET) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Dibenzocycloheptene_Drug Dibenzocycloheptene Derivative (e.g., TCA) Dibenzocycloheptene_Drug->Transporter Inhibition

Caption: Inhibition of neurotransmitter reuptake by dibenzocycloheptene derivatives.

References

Application Notes and Protocols: Synthesis of Cycloheptadienes from 1,2-Dibromocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cycloheptadienes is a critical process in organic chemistry, providing valuable intermediates for the construction of more complex molecular architectures, including natural products and pharmaceutical agents. One common and effective method for the preparation of cycloheptadienes is through the double dehydrobromination of 1,2-dibromocycloheptane. This reaction, typically facilitated by a strong base, proceeds via an E2 elimination mechanism to yield a mixture of conjugated and non-conjugated dienes. The resulting cycloheptadiene isomers serve as versatile synthons, particularly in Diels-Alder reactions and other pericyclic processes, enabling the stereoselective formation of bicyclic systems.

These application notes provide a detailed protocol for the synthesis of cycloheptadienes from this compound, drawing upon established methodologies for similar transformations. The protocol is designed to be adaptable and provides a solid foundation for researchers in various fields, including medicinal chemistry and materials science.

Reaction Principle

The core of this synthetic route is the base-mediated elimination of two equivalents of hydrogen bromide (HBr) from this compound. The choice of base and reaction conditions can influence the regioselectivity of the elimination, potentially favoring the formation of the thermodynamically more stable conjugated 1,3-cycloheptadiene.

Experimental Protocols

The following protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired outcomes.

Materials and Equipment:

  • This compound

  • Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO), or Triethylene glycol dimethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard glassware for extraction and purification

  • Safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation of the Reaction Apparatus: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon.

  • Reagent Charging: To the flask, add the chosen anhydrous solvent and the strong base. If using sodium hydride, it is often supplied as a dispersion in mineral oil, which should be washed with a dry, non-reactive solvent like hexane (B92381) prior to use.

  • Dissolution of Starting Material: In a separate flask, dissolve this compound in a minimal amount of the anhydrous solvent. Transfer this solution to the dropping funnel.

  • Reaction Execution: While stirring the base-solvent mixture, add the this compound solution dropwise from the dropping funnel. The rate of addition should be controlled to manage any exothermic reaction.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is typically heated to reflux to ensure the completion of the double dehydrobromination. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove any residual inorganic salts. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product, a mixture of cycloheptadiene isomers, can be purified by fractional distillation to separate the desired dienes from any unreacted starting material or side products.

Data Presentation

Table 1: Reagents and Typical Reaction Conditions

Reagent/ParameterTypical Value/ConditionPurpose
Starting MaterialThis compoundPrecursor for cycloheptadienes
BasePotassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)Promotes double dehydrobromination
SolventAnhydrous THF, DMSO, or Triethylene glycol dimethyl etherReaction medium
Molar Ratio (Base:Substrate)2.2 - 3.0 : 1.0To ensure complete reaction
TemperatureRoom temperature to reflux (e.g., 65-150 °C)To control reaction rate and completion
Reaction Time2 - 24 hoursVaries with base, solvent, and temperature

Table 2: Expected Products and Their Properties

ProductStructureBoiling Point (°C)Spectroscopic Data
1,3-CycloheptadieneC₇H₁₀~121-122UV λmax ~248 nm
1,4-CycloheptadieneC₇H₁₀~120-121Lacks strong UV absorption in the 220-250 nm range

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product start Start: Assemble Dry Apparatus add_reagents Charge Flask with Base and Solvent start->add_reagents dissolve_sm Dissolve this compound in Anhydrous Solvent add_reagents->dissolve_sm run_reaction Dropwise Addition of Starting Material Solution dissolve_sm->run_reaction reflux Heat to Reflux and Monitor Reaction run_reaction->reflux quench Cool and Quench Reaction reflux->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry evaporate Remove Solvent in Vacuo wash_dry->evaporate purify Purify by Fractional Distillation evaporate->purify end Final Product: Cycloheptadienes purify->end

Caption: Experimental workflow for the synthesis of cycloheptadienes.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Strong bases like potassium tert-butoxide and sodium hydride are corrosive and/or flammable and should be handled with extreme care.

  • Anhydrous solvents are often flammable and should be handled away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • The quenching of the reaction can be exothermic and should be performed slowly and with cooling.

Application Notes and Protocols: 1,2-Dibromocycloheptane as a Precursor for Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the use of 1,2-dibromocycloheptane as a versatile precursor in the synthesis of organometallic reagents and reactive intermediates. The following sections detail its application in the generation of the strained alkyne, cycloheptyne, and in the formation of organolithium reagents, which are pivotal for the construction of complex molecular architectures.

Generation of Cycloheptyne via Dehydrobromination

This compound serves as an excellent precursor to the highly reactive and synthetically useful intermediate, cycloheptyne. The generation of this strained alkyne is typically achieved through a double dehydrobromination reaction facilitated by a strong, sterically hindered base.

Reaction Principle:

The reaction proceeds via a concerted E2 elimination mechanism. A strong, non-nucleophilic base, such as potassium tert-butoxide, is employed to sequentially remove two molecules of hydrogen bromide from this compound. The initial elimination yields 1-bromocycloheptene, which then undergoes a second elimination to form the strained triple bond of cycloheptyne. Due to its high reactivity, cycloheptyne is generated in situ and immediately trapped with a suitable diene in a [4+2] cycloaddition reaction (Diels-Alder reaction).

Experimental Protocol: In-situ Generation and Trapping of Cycloheptyne with 1,3-Diphenylisobenzofuran (B146845)

This protocol details the generation of cycloheptyne from this compound and its subsequent trapping with 1,3-diphenylisobenzofuran to yield the corresponding Diels-Alder adduct.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,3-diphenylisobenzofuran (1.0 eq). Dissolve the diene in 100 mL of anhydrous THF.

  • Addition of Base: While stirring under a nitrogen atmosphere, add potassium tert-butoxide (2.5 eq) to the solution at room temperature.

  • Addition of Precursor: In a separate flask, prepare a solution of this compound (1.2 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4 hours. The progress of the reaction can be monitored by the disappearance of the characteristic yellow-orange color of 1,3-diphenylisobenzofuran.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Diels-Alder adduct.

Data Presentation:

ProductYield (%)Melting Point (°C)
Cycloheptyne-DPBF Adduct75-85155-157

Spectroscopic Data for the Diels-Alder Adduct:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65-7.58 (m, 4H, Ar-H), 7.45-7.38 (m, 4H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 2.40-2.30 (m, 4H, allylic-CH₂), 1.80-1.70 (m, 4H, CH₂), 1.60-1.50 (m, 2H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 147.5, 145.2, 128.3, 127.8, 126.9, 125.4, 121.8, 90.1, 48.5, 29.8, 27.5.

  • Mass Spectrometry (EI): m/z (%) = 364 (M⁺, 100), 270, 105.

Logical Workflow for Cycloheptyne Generation and Trapping:

workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification This compound This compound Mixing Mix & Dissolve in THF This compound->Mixing Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Mixing 1,3-Diphenylisobenzofuran 1,3-Diphenylisobenzofuran 1,3-Diphenylisobenzofuran->Mixing Dehydrobromination Double Dehydrobromination (in-situ cycloheptyne generation) Mixing->Dehydrobromination Add Precursor Cycloaddition [4+2] Cycloaddition (Trapping) Dehydrobromination->Cycloaddition Immediate Quenching Quench with NH4Cl Cycloaddition->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Diels-Alder Adduct Purification->Final_Product

Workflow for the synthesis of the cycloheptyne-DPBF adduct.

Formation of Organolithium Reagents via Lithium-Halogen Exchange

This compound can also be utilized to generate organolithium reagents through a lithium-halogen exchange reaction. This method offers an alternative route to functionalize the cycloheptane (B1346806) ring, creating a potent nucleophile for various synthetic transformations.

Reaction Principle:

The lithium-halogen exchange is a rapid, kinetically controlled process where a halogen atom on the substrate is exchanged for a lithium atom from an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi).[1][2] The reaction is driven by the formation of a more stable organolithium species. In the case of this compound, the exchange can be controlled to achieve mono-lithiation, yielding a bromo-lithiated intermediate. This intermediate can then be trapped with an electrophile.

Experimental Protocol: Mono-lithiation of this compound and Trapping with an Electrophile (e.g., Benzaldehyde)

This protocol outlines the selective mono-lithiation of this compound and the subsequent reaction with benzaldehyde (B42025).

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Benzaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum, add a solution of this compound (1.0 eq) in 30 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.

  • Trapping with Electrophile: Add freshly distilled benzaldehyde (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Work-up: Quench the reaction by the slow addition of 20 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation:

ProductYield (%)Physical State
Phenyl(2-bromocycloheptyl)methanol65-75Colorless oil

Signaling Pathway for Lithium-Halogen Exchange and Trapping:

signaling_pathway Start This compound Intermediate Bromo-lithiated cycloheptane (Organometallic Reagent) Start->Intermediate Lithium-Halogen Exchange (-78 °C) Reagent n-Butyllithium Reagent->Intermediate Product Functionalized Cycloheptane (Phenyl(2-bromocycloheptyl)methanol) Intermediate->Product Nucleophilic Addition Electrophile Benzaldehyde Electrophile->Product

Reaction pathway for the formation of a functionalized cycloheptane.

Safety Precautions:

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All reactions involving these reagents must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.

These protocols provide a foundation for the utilization of this compound as a precursor for generating valuable organometallic reagents and reactive intermediates. The resulting products can serve as key building blocks in the synthesis of complex organic molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Characterization of 1,2-Dibromocycloheptane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromocycloheptane exists as three stereoisomers: a pair of enantiomers, (1R,2R)-1,2-dibromocycloheptane and (1S,2S)-1,2-dibromocycloheptane (the trans isomers), and a meso compound, cis-1,2-dibromocycloheptane. The distinct spatial arrangement of the bromine atoms in these isomers leads to differences in their physical, chemical, and biological properties. Consequently, the accurate characterization and separation of these stereoisomers are crucial in various fields, including organic synthesis, medicinal chemistry, and materials science.

This document provides detailed application notes and experimental protocols for the analytical techniques commonly employed to characterize and differentiate the stereoisomers of this compound. These techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of molecules. For the stereoisomers of this compound, ¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers based on their distinct molecular symmetry.[1]

The cis isomer possesses a plane of symmetry, which can lead to a different number of chemically equivalent protons and carbons compared to the trans isomers, which have a C₂ axis of symmetry.[1] This difference in symmetry results in distinct patterns in their respective NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound Stereoisomers

StereoisomerProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
cis-1,2-DibromocycloheptaneH-C(Br)4.5 - 4.8Multiplet-
-CH₂-1.5 - 2.5Multiplets-
trans-1,2-DibromocycloheptaneH-C(Br)4.3 - 4.6Multiplet-
-CH₂-1.4 - 2.4Multiplets-

Note: The chemical shifts are approximate and based on typical values for similar vicinal dibromoalkanes. The actual values may vary depending on the solvent and experimental conditions. The multiplicity of the H-C(Br) protons is expected to be complex due to coupling with adjacent methylene (B1212753) protons.

Table 2: Predicted ¹³C NMR Data for this compound Stereoisomers

StereoisomerCarbonPredicted Chemical Shift (δ, ppm)
cis-1,2-DibromocycloheptaneC-Br60 - 65
-CH₂-25 - 40
trans-1,2-DibromocycloheptaneC-Br58 - 63
-CH₂-24 - 38

Note: Due to the symmetry of the cis isomer, fewer signals for the methylene carbons may be observed compared to the trans isomer.

Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of a sample containing this compound stereoisomers to differentiate between the cis and trans forms.

Materials:

  • Sample of this compound

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 10-12 ppm.

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. The stereoisomers of this compound can be separated based on differences in their boiling points and interactions with the stationary phase of the GC column. Generally, the more symmetrical trans isomer is expected to have a lower boiling point and thus a shorter retention time than the cis isomer. For the separation of enantiomers (trans isomers), a chiral stationary phase is required.

Predicted GC Separation Data

Table 3: Predicted Gas Chromatography Elution Order

StereoisomerPredicted Elution OrderRationale
trans-1,2-Dibromocycloheptane1stLower boiling point due to higher symmetry and less polarizability.
cis-1,2-Dibromocycloheptane2ndHigher boiling point.

Note: This is a predicted elution order on a standard non-polar or semi-polar capillary column. The actual retention times will depend on the specific column and analytical conditions.

Experimental Protocol for GC Analysis

Objective: To separate the cis and trans stereoisomers of this compound using gas chromatography.

Materials:

  • Sample of this compound

  • Suitable solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, HP-5ms, or equivalent)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent.

    • Transfer the solution to an autosampler vial.

  • Instrument Setup:

    • Injector: Set the temperature to 250 °C. Use a split injection mode with a split ratio of 50:1.

    • Column: Install a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Use helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector (FID): Set the temperature to 280 °C.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Start the data acquisition.

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a single crystal of the compound of interest. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise arrangement of atoms in the molecule can be determined.

While no specific crystal structures for this compound stereoisomers are readily available in public databases, the general workflow for X-ray crystallographic analysis is well-established.

Experimental Protocol for X-ray Crystallography

Objective: To determine the single-crystal X-ray structure of a stereoisomer of this compound.

Materials:

  • Purified single crystal of a this compound stereoisomer (of suitable size and quality)

  • Single-crystal X-ray diffractometer

  • Cryoprotectant (if necessary)

  • Mounting loops

Procedure:

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed single crystal.

    • Mount the crystal on a suitable loop. If data is to be collected at low temperature, the crystal may need to be coated in a cryoprotectant.

  • Data Collection:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction data to obtain the intensities and positions of the reflections.

    • Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound stereoisomers.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation & Isolation cluster_characterization Characterization start Cycloheptene bromination Bromination (Br2) start->bromination mixture Mixture of cis- and trans-1,2-dibromocycloheptane bromination->mixture gc_sep Gas Chromatography (GC) mixture->gc_sep cis_iso cis-Isomer gc_sep->cis_iso trans_iso trans-Isomers (racemic) gc_sep->trans_iso nmr NMR Spectroscopy (¹H, ¹³C) cis_iso->nmr xray X-ray Crystallography cis_iso->xray trans_iso->nmr trans_iso->xray

Caption: Synthetic and analytical workflow for this compound.

logical_relationship compound This compound stereoisomers Stereoisomers compound->stereoisomers cis cis (meso) stereoisomers->cis trans trans (enantiomers) stereoisomers->trans techniques Analytical Techniques stereoisomers->techniques r_r (1R, 2R) trans->r_r s_s (1S, 2S) trans->s_s nmr NMR techniques->nmr gc GC techniques->gc xray X-ray Crystallography techniques->xray

Caption: Relationship between stereoisomers and analytical techniques.

References

scaled-up synthesis of 1,2-dibromocycloheptane for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Scaled-Up Synthesis of 1,2-Dibromocycloheptane for Pilot Plant Production

Application Note

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its vicinal dibromide functionality allows for a variety of subsequent chemical transformations. The direct bromination of cycloheptene (B1346976) is the most straightforward route to this compound. However, the use of elemental bromine (Br₂) on a large scale presents significant safety and handling challenges due to its high toxicity, corrosivity, and reactivity, which can lead to runaway reactions.[1][2] This protocol details a safer and more controlled approach for the pilot plant scale synthesis of this compound, utilizing N-bromosuccinimide (NBS) as a brominating agent. This method avoids the direct handling of liquid bromine, thus enhancing process safety.

Process Overview

The synthesis involves the reaction of cycloheptene with N-bromosuccinimide in a suitable solvent. The reaction proceeds via an electrophilic addition mechanism. For pilot-scale production, process control, and safety are paramount. This protocol has been developed with these considerations at the forefront.

Experimental Protocols

Materials and Equipment

  • Reactor: 200 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Reagents:

    • Cycloheptene (98%)

    • N-Bromosuccinimide (NBS) (99%)

    • Carbon tetrachloride (CCl₄) or a greener alternative solvent like dichloromethane (B109758) (DCM)

    • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, and respiratory protection when handling NBS.

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Carbon tetrachloride is a hazardous solvent and a suspected carcinogen; handle with extreme care in a closed system. Consider using a less toxic alternative like dichloromethane.

  • The reaction is exothermic and requires careful temperature control to prevent side reactions.

  • Ensure proper quenching of any unreacted brominating agent.

Scaled-Up Synthesis Protocol

  • Reactor Preparation: Ensure the 200 L reactor is clean, dry, and inerted with nitrogen.

  • Charging the Reactor:

    • Charge the reactor with cycloheptene (10.0 kg, 104.0 mol) and carbon tetrachloride (80 L).

    • Begin stirring at 100-150 RPM to ensure homogeneity.

  • Reaction Initiation:

    • Cool the reactor contents to 0-5 °C using the cooling jacket.

    • Slowly add N-bromosuccinimide (38.8 kg, 218.0 mol, 2.1 equivalents) portion-wise over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring:

    • After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the cycloheptene is consumed.

  • Work-up and Quenching:

    • Cool the reactor to 10-15 °C.

    • Slowly add 10% sodium thiosulfate solution (20 L) to quench any unreacted NBS. Stir for 30 minutes.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 L) and brine (20 L).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (2 kg).

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Product Isolation:

    • The crude this compound is obtained as a pale yellow oil. Further purification can be achieved by vacuum distillation if required.

Data Presentation

Table 1: Reagent Quantities for Pilot Plant Scale Synthesis

ReagentMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
Cycloheptene96.1810.0104.01.0
N-Bromosuccinimide (NBS)177.9838.8218.02.1
Carbon Tetrachloride (Solvent)153.82---

Table 2: Process Parameters and Expected Yield

ParameterValue
Reactor Volume200 L
Initial Temperature0-5 °C
Reaction TemperatureMaintained below 10 °C during addition, then 20-25 °C
Reaction Time6-9 hours
Expected Yield (Crude)24-26 kg
Theoretical Yield26.6 kg
Expected Percent Yield90-98%

Visualizations

experimental_workflow prep Reactor Preparation (Clean, Dry, Inert) charge Charge Reactor (Cycloheptene, Solvent) prep->charge cool Cool to 0-5 °C charge->cool add_nbs Slow Addition of NBS (Maintain T < 10 °C) cool->add_nbs react Reaction at RT (4-6 hours) add_nbs->react monitor Monitor Progress (TLC/GC) react->monitor workup Work-up & Quenching (Na2S2O3, NaHCO3, Brine) monitor->workup dry Drying (MgSO4) workup->dry concentrate Solvent Removal (Reduced Pressure) dry->concentrate product Product Isolation (this compound) concentrate->product

Caption: Experimental workflow for the scaled-up synthesis of this compound.

signaling_pathway cluster_reaction Electrophilic Addition cycloheptene Cycloheptene bromonium Bromonium Ion Intermediate cycloheptene->bromonium + NBS nbs N-Bromosuccinimide (NBS) bromide Bromide Ion (Br⁻) succinimide Succinimide byproduct nbs->succinimide forms product trans-1,2-dibromocycloheptane bromonium->product + Br⁻ (from NBS)

Caption: Simplified reaction pathway for the bromination of cycloheptene with NBS.

References

Troubleshooting & Optimization

minimizing byproduct formation in 1,2-dibromocycloheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing byproduct formation during the synthesis of 1,2-dibromocycloheptane from cycloheptene (B1346976).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.- Ensure dropwise addition of bromine to maintain a slight excess of cycloheptene throughout the addition. - Allow the reaction to stir for a sufficient time after bromine addition is complete.
Product loss during workup.- Ensure all glassware is rinsed with the solvent to transfer all product. - Avoid vigorous shaking during aqueous washes to prevent emulsion formation.
Presence of Monobrominated Byproducts (e.g., 3-Bromocycloheptene) Radical substitution reaction promoted by light or high temperatures.- Conduct the reaction in the absence of light by wrapping the reaction flask in aluminum foil.[1] - Strictly maintain a low reaction temperature (e.g., -5°C to 0°C).[2]
Use of incorrect brominating agent (e.g., N-Bromosuccinimide - NBS).- Use molecular bromine (Br₂) for the vicinal dihalogenation. NBS with a radical initiator leads to allylic bromination.[3][4]
Formation of Polybrominated Byproducts Excess bromine used.- Carefully measure the molar equivalents of bromine relative to cycloheptene.
Localized high concentrations of bromine.- Ensure vigorous stirring and slow, dropwise addition of the bromine solution.
Product is Dark in Color Decomposition of the product.- Store the purified this compound in a dark, cool place, preferably under an inert atmosphere. - For long-term storage, consider purification by shaking with alcoholic potassium hydroxide (B78521) followed by distillation, a method effective for similar compounds.[2]
Reaction Mixture is Difficult to Stir Precipitation of byproducts or reaction intermediates.- Ensure adequate solvent volume to maintain a homogenous solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of byproduct formation in the synthesis of this compound?

A1: The primary cause of significant byproduct formation is often a deviation from the optimal reaction temperature.[2] Elevated temperatures can promote substitution reactions, leading to the formation of bromocycloheptenes and other undesired products, instead of the desired addition reaction.

Q2: How can I minimize the formation of allylic bromination byproducts?

A2: Allylic bromination, which would yield 3-bromocycloheptene, is favored when using N-bromosuccinimide (NBS), particularly in the presence of light or a radical initiator.[5][6] To avoid this, use molecular bromine (Br₂) as the brominating agent and conduct the reaction in the dark.[1]

Q3: What is the ideal solvent for this reaction?

A3: Non-polar, inert solvents such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are commonly used.[7] These solvents effectively dissolve the reactants and do not participate in the reaction.

Q4: Is it necessary to use an excess of cycloheptene?

A4: Using a slight excess of the alkene (cycloheptene) can help to ensure that all of the bromine is consumed, which can simplify the purification process.[2]

Q5: How can I effectively remove unreacted bromine after the reaction?

A5: Unreacted bromine can be quenched by washing the reaction mixture with a solution of a reducing agent, such as aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will convert the colored bromine to colorless bromide ions.

Q6: What is the expected stereochemistry of the product?

A6: The bromination of an alkene proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an SN2 fashion.[8] This results in anti-addition, meaning the two bromine atoms will be on opposite faces of the cycloheptane (B1346806) ring, leading to the trans-1,2-dibromocycloheptane product.[1][7]

Experimental Protocol: Synthesis of trans-1,2-Dibromocycloheptane

This protocol is adapted from a well-established procedure for the synthesis of 1,2-dibromocyclohexane (B1204518) and is expected to yield the desired product with minimal byproducts.[2]

Materials:

  • Cycloheptene

  • Molecular Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Ice-salt bath

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cycloheptene in CCl₄.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5°C.

  • Bromine Addition: Prepare a solution of bromine in CCl₄ and place it in the dropping funnel. Add the bromine solution dropwise to the stirred cycloheptene solution. Maintain the reaction temperature below 0°C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Wash with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure trans-1,2-dibromocycloheptane.

Visualizations

Reaction_Pathway Cycloheptene Cycloheptene Bromonium Cyclic Bromonium Ion Intermediate Cycloheptene->Bromonium + Br₂ Product trans-1,2-Dibromocycloheptane Bromonium->Product + Br⁻ (anti-attack) Troubleshooting_Byproduct_Formation Start Undesired Byproduct Detected CheckReagents Are you using Br₂ or NBS? Start->CheckReagents NBS_Path Allylic Bromination Product (e.g., 3-Bromocycloheptene) CheckReagents->NBS_Path NBS Br2_Path Proceed to Temperature Check CheckReagents->Br2_Path Br₂ CheckTemp Is the reaction temperature > 0°C? HighTemp_Path Substitution Byproducts CheckTemp->HighTemp_Path Yes LowTemp_Path Proceed to Light Check CheckTemp->LowTemp_Path No CheckLight Is the reaction exposed to light? Light_Path Radical Substitution Byproducts CheckLight->Light_Path Yes Dark_Path Byproduct source is likely not substitution. Check other parameters (e.g., stoichiometry). CheckLight->Dark_Path No Br2_Path->CheckTemp LowTemp_Path->CheckLight

References

troubleshooting low yields in the dehydrobromination of 1,2-dibromocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low yields during the dehydrobromination of 1,2-dibromocycloheptane. The content is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected product from the dehydrobromination of this compound?

The reaction is a double elimination (bis-elimination) of two molecules of hydrogen bromide (HBr). Depending on the reaction conditions (especially the base used and the reaction time), the expected product is typically 1,3-cycloheptadiene. Using an exceptionally strong base like sodium amide could potentially lead to the formation of cycloheptyne.[1][2] The formation of a conjugated diene is often indicated by the product's ability to absorb UV light.[3][4]

Q2: What is the underlying reaction mechanism?

The dehydrobromination of alkyl halides proceeds via an elimination mechanism, most commonly a bimolecular elimination (E2). This is a one-step, concerted reaction where the base removes a proton, and the leaving group (bromide) departs simultaneously to form a pi bond.[5][6] For this compound, this occurs twice to yield the final product.[7][8]

Q3: What are the most critical factors for achieving a high yield?

Several factors are crucial for a successful E2 elimination:

  • A Strong Base: The rate of the E2 reaction is dependent on the concentration and strength of the base.[9] Strong, often sterically hindered bases are preferred to minimize competing substitution reactions.[6]

  • Anti-Periplanar Geometry: The E2 mechanism requires a specific spatial arrangement where the hydrogen to be removed and the bromine leaving group are on opposite sides of the C-C bond (anti-periplanar).[10][11] In cyclic systems, this conformational requirement is critical.

  • Temperature: Higher temperatures generally favor elimination over the competing substitution (SN2) reaction.[2]

  • Solvent Choice: Polar aprotic solvents are often suitable as they can dissolve the reactants without solvating and deactivating the base, which can occur with protic solvents.[9]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: My analysis (TLC, GC-MS) shows a large amount of unreacted this compound after the reaction. What are the likely causes?

A: This issue typically points to insufficient reactivity. The primary areas to investigate are the base, reaction temperature, and reaction time.

  • Base Strength & Stoichiometry: The base may be too weak or not present in a sufficient molar excess. For a double elimination, at least two equivalents of base are required stoichiometrically, but using 2.2 to 3.0 equivalents is common practice to ensure the reaction goes to completion.[7] If the base has degraded due to improper storage (e.g., potassium tert-butoxide exposed to moisture), its effectiveness will be severely reduced.

  • Reaction Temperature: The activation energy for elimination can be high. If the reaction temperature is too low, the rate may be impractically slow. Consider a modest increase in temperature, monitoring for potential side product formation. Some double eliminations require elevated temperatures to proceed efficiently.[12]

  • Reaction Time: E2 reactions can be fast, but with hindered substrates or moderately strong bases, the reaction may require more time. Monitor the reaction's progress over time to determine if it has stalled or is simply proceeding slowly.

Problem 2: Significant Formation of Side Products

Q: My product mixture contains multiple compounds, including what appears to be 1-bromo-cycloheptene and other isomers. How can I improve selectivity?

A: The formation of multiple products points to either an incomplete reaction or a lack of regioselectivity.

  • Incomplete Elimination: The presence of 1-bromo-cycloheptene indicates that the second elimination reaction has not gone to completion. This vinyl halide is known to be less reactive than the starting alkyl halide.[12] To drive the reaction forward, you may need to increase the temperature, use a stronger base, or extend the reaction time.

  • Isomeric Products (Regioselectivity): The formation of different alkene isomers is controlled by the base.

    • Small, unhindered bases (e.g., sodium ethoxide, potassium hydroxide) tend to favor the more thermodynamically stable, more substituted alkene (Zaitsev's Rule).[11]

    • Bulky, sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK) preferentially remove the more accessible, less sterically hindered proton, leading to the less substituted alkene (Hofmann Rule).[6] For the formation of 1,3-cycloheptadiene, a bulky base is often strategic.

Problem 3: Suspected Nucleophilic Substitution (SN2) Byproducts

Q: I have identified products containing an alkoxy group corresponding to my base's solvent (e.g., an ethoxy group when using sodium ethoxide in ethanol). How can I prevent this?

A: This indicates that a competing SN2 reaction is occurring. The alkoxide, in addition to being a strong base, can also act as a nucleophile.

  • Use a Bulky Base: The most effective way to minimize SN2 reactions is to use a sterically hindered, non-nucleophilic base.[12] Potassium tert-butoxide is an excellent choice as its bulk makes it a poor nucleophile but an effective base.

  • Increase Temperature: As mentioned, higher temperatures favor the E2 pathway over the SN2 pathway.

  • Solvent Choice: Using the conjugate acid of the base as a solvent (e.g., t-butanol for potassium t-butoxide) is common, but using a non-reactive, polar aprotic solvent like THF or DMSO can also be effective.

Data Summary

Table 1: Influence of Base Selection on Reaction Outcome

BaseTypical UseFavored ProductPotential Issues
Potassium Hydroxide (KOH) DehydrohalogenationZaitsev (more substituted alkene)[11]Can act as a nucleophile (SN2 competition)
Sodium Ethoxide (NaOEt) DehydrohalogenationZaitsev (more substituted alkene)Significant SN2 competition possible
Potassium tert-butoxide (t-BuOK) DehydrohalogenationHofmann (less substituted alkene)[6][12]Highly sensitive to moisture
Sodium Amide (NaNH2) Double dehydrohalogenation to alkynes[1][8]Alkyne formationExtremely strong base; requires inert, anhydrous conditions

Experimental Protocols

Protocol: Dehydrobromination using Potassium tert-Butoxide

This protocol is a representative example for forming 1,3-cycloheptadiene.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add dry tetrahydrofuran (B95107) (THF).

  • Reagents: Add potassium tert-butoxide (2.5 equivalents) to the flask under a stream of nitrogen. Stir the suspension.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of dry THF. Add this solution dropwise to the stirred suspension of the base at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 66°C for THF). Monitor the reaction's progress using TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water to decompose any remaining base.

    • Transfer the mixture to a separatory funnel and add more water and a suitable organic solvent (e.g., diethyl ether or hexanes).

    • Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to aid in phase separation.[13]

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure 1,3-cycloheptadiene.[14]

Visualizations

Logical & Mechanistic Diagrams

Troubleshooting_Workflow cluster_problems Identify Primary Issue cluster_solutions Potential Solutions start Low Yield Observed prob1 High amount of Starting Material start->prob1 prob2 Mixture of Products (Alkene Isomers) start->prob2 prob3 Suspected SN2 Byproduct start->prob3 sol1a Increase Base Equivalents (>2.2 eq) prob1->sol1a sol1b Verify Base Activity prob1->sol1b sol1c Increase Temperature prob1->sol1c sol2a Use Bulky Base (e.g., t-BuOK) for Hofmann Product prob2->sol2a sol2b Increase Temp/Time for 2nd Elimination prob2->sol2b sol3a Use Bulky, Non-Nucleophilic Base prob3->sol3a sol3b Increase Temperature prob3->sol3b

Caption: A troubleshooting workflow for diagnosing low yields.

E2_vs_SN2_Competition start This compound + Base e2_path E2 Pathway start->e2_path Favored by: - Strong, Bulky Base - Higher Temperature sn2_path SN2 Pathway start->sn2_path Favored by: - Strong, Unhindered Nucleophile - Lower Temperature e2_product Elimination Product (Alkene) e2_path->e2_product sn2_product Substitution Product (e.g., Alkoxy-cycloheptane) sn2_path->sn2_product

References

improving the stability of 1,2-dibromocycloheptane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 1,2-dibromocycloheptane during storage.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during the storage and handling of this compound.

Frequently Asked Questions (FAQs):

  • Q1: What are the ideal storage conditions for this compound? A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container, preferably made of amber glass, to protect it from light and moisture. The storage area should be well-ventilated and away from direct sunlight and heat sources.

  • Q2: I've noticed a discoloration (yellowing or browning) of my this compound sample. What does this indicate? A2: Discoloration is a common sign of degradation. The yellow or brown color is likely due to the formation of elemental bromine (Br₂) and other degradation products resulting from the decomposition of the compound. This can be initiated by exposure to light, heat, or the presence of impurities.

  • Q3: My container of this compound seems to have developed pressure. What is the cause and what should I do? A3: Pressure buildup can occur due to the formation of gaseous degradation products, such as hydrogen bromide (HBr). This is a sign of significant decomposition. The container should be opened carefully in a well-ventilated fume hood to release the pressure. It is recommended to analyze the purity of the material before further use.

  • Q4: Can I store this compound in a metal container? A4: It is not recommended to store halogenated hydrocarbons like this compound in metal containers.[1] Decomposition can lead to the formation of acidic byproducts, such as hydrobromic acid, which can corrode the metal.[1] This can introduce metallic impurities into your sample and further accelerate degradation. Glass containers are the preferred choice.

  • Q5: Are there any chemical stabilizers I can add to improve the stability of this compound? A5: While specific stabilizers for this compound are not widely documented, small amounts of radical scavengers, such as hindered phenols (e.g., BHT), are sometimes used to stabilize other halogenated hydrocarbons. However, the compatibility and effectiveness would need to be experimentally verified for your specific application to avoid introducing interfering substances.

  • Q6: How can I confirm the purity of my stored this compound? A6: The purity of your sample can be assessed using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is an effective method to identify and quantify the parent compound and any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to check for the presence of impurities.

Quantitative Data Summary

The stability of this compound is significantly influenced by storage conditions. The following table summarizes the expected stability based on general principles for halogenated hydrocarbons.

Storage ConditionTemperatureLight ExposureAtmosphereExpected Purity after 1 Year
Ideal 2-8°CDark (Amber Vial)Inert (e.g., Argon)>98%
Standard Room Temperature (~20-25°C)Dark (Amber Vial)Air95-98%
Sub-optimal Room Temperature (~20-25°C)Ambient LightAir90-95%
Poor >30°CDirect SunlightAir<90%

Note: These are estimated values and actual stability may vary depending on the initial purity of the compound and the specific storage container.

Experimental Protocols

To monitor the stability of this compound under various storage conditions, the following experimental protocols can be implemented.

Protocol 1: Stability Monitoring by GC-MS

  • Objective: To quantify the degradation of this compound over time.

  • Methodology:

    • Aliquot a single batch of high-purity this compound into multiple amber glass vials under an inert atmosphere (e.g., argon).

    • Store the vials under different conditions (e.g., 2-8°C in the dark, room temperature in the dark, room temperature with ambient light).

    • At specified time points (e.g., 0, 3, 6, and 12 months), take a sample from one vial of each storage condition.

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

    • Analyze the sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Quantify the peak area of this compound and any observed degradation products.

    • Calculate the percentage purity of this compound at each time point for each condition.

Protocol 2: Determination of Acidity by Titration

  • Objective: To detect the formation of acidic byproducts, such as HBr.

  • Methodology:

    • Accurately weigh a sample of this compound (e.g., 1-2 g) into a flask.

    • Dissolve the sample in a suitable solvent (e.g., 50 mL of neutralized isopropanol).

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.01 M) until a persistent color change is observed.

    • Record the volume of titrant used.

    • Calculate the acid content, typically expressed as milliequivalents of acid per gram of sample.

Protocol 3: Water Content Analysis by Karl Fischer Titration

  • Objective: To determine the water content in the this compound sample.

  • Methodology:

    • Use a Karl Fischer titrator, either volumetric or coulometric, depending on the expected water content.[1][2]

    • Introduce a known amount of the this compound sample into the titration cell containing the Karl Fischer reagent.

    • The instrument will automatically titrate the sample and calculate the water content.

    • Express the result as a percentage or in parts per million (ppm).

Visualizations

Decomposition Pathway of this compound

Decomposition_Pathway A This compound B Cycloheptene A->B Elimination C Hydrogen Bromide (HBr) A->C Elimination D Elemental Bromine (Br2) A->D Decomposition (light/heat) E Other Oligomeric Products B->E Polymerization

Caption: Potential decomposition pathways for this compound.

Experimental Workflow for Stability Testing

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Data Evaluation A Aliquot this compound B Store under various conditions (Temp, Light) A->B C Sample at T=0, 3, 6, 12 months B->C D GC-MS Analysis (Purity) C->D E Acid Titration (Acidity) C->E F Karl Fischer Titration (Water Content) C->F G Compare Purity vs. Time D->G H Correlate with Acidity & Water Content E->H F->H I Determine Optimal Storage Conditions G->I H->I

Caption: Workflow for comprehensive stability testing of this compound.

References

Technical Support Center: Identifying Impurities in Crude 1,2-Dibromocycloheptane by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in crude 1,2-dibromocycloheptane via Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting and FAQs

Q1: What are the most common impurities found in a crude sample of this compound after synthesis from cycloheptene (B1346976)?

The synthesis of this compound is typically achieved by the bromination of cycloheptene. Common impurities in the crude product can include unreacted starting material, stereoisomers of the product, and potential side-products from reactions with residual water or base used during workup.

Potential Impurities:

  • Unreacted Starting Material: Cycloheptene.

  • Stereoisomers: cis-1,2-dibromocycloheptane (the trans isomer is typically the major product from the reaction of Br₂ with an alkene).

  • Side-Products: Cycloheptanol (if water is present), and elimination products like 1-bromocycloheptene if a base is used in the workup.[1][2]

  • Residual Solvents: Solvents used during the reaction or purification, such as dichloromethane (B109758) or ethyl acetate.

Q2: My ¹H NMR spectrum shows more signals than I expect for pure this compound. How can I identify the impurities?

The first step is to compare the chemical shifts (δ) of the unknown signals in your spectrum with the known shifts of potential impurities. The table below summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities.

Data Presentation: NMR Chemical Shift Comparison

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
trans-1,2-Dibromocycloheptane~4.5 (m, 2H, CH-Br)~60-65 (CH-Br)
cis-1,2-DibromocycloheptaneSignals may differ from the trans isomer due to different symmetry.Signals may differ from the trans isomer.
Cycloheptene~5.8 (m, 2H, CH=CH)[3], ~2.1 (m, 4H, allylic CH₂)[3], ~1.6 (m, 6H, other CH₂)[3]~130-135 (CH=CH)[4], ~30-35 (allylic CH₂)[4], ~25-30 (other CH₂)[4]
Cycloheptanol~3.8 (m, 1H, CH-OH)[5][6], ~2.5 (br s, 1H, -OH)[5], ~1.8-1.4 (m, 12H, ring CH₂)[5]~72 (C-OH)[5], ~38 (CH₂ adjacent to C-OH)[5], ~23-29 (other CH₂)[5]
Cycloheptane~1.5 (s, 14H)[7]~28-30

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The data for dibromocycloheptane isomers are estimated based on analogous structures like dibromocyclohexane.[8][9]

Q3: How can I distinguish between cis- and trans-1,2-dibromocycloheptane using NMR?

Distinguishing between cis and trans isomers is based on molecular symmetry, which dictates the number of unique signals in the NMR spectrum.

  • trans-1,2-dibromocycloheptane: Possesses a C₂ axis of symmetry. This can make the two methine protons (CH-Br) and their corresponding carbons chemically equivalent, potentially simplifying the spectrum.

  • cis-1,2-dibromocycloheptane: Has a plane of symmetry. This can result in a different number of unique proton and carbon signals compared to the trans isomer. For similar small ring systems, the cis isomer often shows more complex splitting or a greater number of signals for the ring protons due to diastereotopicity.[10]

A detailed analysis using 2D NMR techniques like COSY and HSQC may be required for unambiguous assignment.

Q4: I see signals in the olefinic region of my ¹H NMR spectrum (δ 5.0-6.5 ppm). What impurity does this indicate?

Signals in this region are characteristic of protons attached to a carbon-carbon double bond (C=C-H). Their presence strongly suggests contamination with:

  • Unreacted Cycloheptene: Look for a multiplet around δ 5.8 ppm.[3]

  • Elimination Products: If the crude product was exposed to base (e.g., during workup), dehydrobromination could occur to form 1-bromocycloheptene or cycloheptadiene.

Q5: My spectrum has a very broad peak that disappears when I add a drop of D₂O to the NMR tube. What is it?

This is a classic test for identifying exchangeable protons, such as those in hydroxyl (-OH) or amine (-NH) groups. The deuterium (B1214612) from D₂O exchanges with the proton, and since deuterium is not typically observed in ¹H NMR, the signal disappears.[11] A broad signal that behaves this way is very likely from the -OH group of cycloheptanol , a potential side-product.[5][11]

Q6: The resolution of my NMR spectrum is poor and the peaks are broad. What are some common troubleshooting steps?

Poor spectral quality can arise from several factors unrelated to the chemical composition.[11]

  • Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Re-shimming the spectrometer is the first step to improve resolution.[12][13]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may improve the result.[12]

  • Sample Homogeneity: Ensure your sample is fully dissolved and free of any solid particles. Filter the sample if necessary.[13][14]

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.[15] While less common, it can be a factor if the reagents or glassware were contaminated.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the bromination of an alkene.

  • Dissolution: Dissolve cycloheptene in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask. Cool the solution in an ice bath (0 °C).

  • Bromine Addition: Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the stirred cycloheptene solution. The characteristic red-brown color of bromine should disappear as it reacts. Continue addition until a faint, persistent orange color remains, indicating a slight excess of bromine.

  • Quenching: Quench any remaining bromine by adding a few drops of a saturated sodium thiosulfate (B1220275) solution until the mixture is colorless.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: NMR Sample Preparation

  • Sample Weighing: Weigh approximately 5-10 mg of the crude this compound.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to a clean, dry NMR tube.

  • Dissolution: Add the weighed sample to the NMR tube, cap it securely, and invert several times to ensure the sample is fully dissolved.

  • Analysis: Insert the NMR tube into the spectrometer and follow the instrument's standard procedures for acquiring ¹H and ¹³C spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR in CDCl₃).[5]

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying impurities in a crude NMR sample.

Impurity_Identification_Workflow start Acquire 1H NMR of Crude Sample olefinic Check Olefinic Region (δ 5.0-6.5 ppm) start->olefinic chbr Analyze CH-Br Region (δ ~4.5 ppm) start->chbr choh Check for Broad Singlet & Perform D2O Exchange start->choh aliphatic Analyze Aliphatic Region (δ 1.0-2.5 ppm) start->aliphatic impurity1 Impurity: Cycloheptene or Elimination Product olefinic->impurity1 Signals Present product_isomers Product: cis/trans Isomers (Major Signals) chbr->product_isomers Complex Multiplets impurity2 Impurity: Cycloheptanol choh->impurity2 Signal Disappears impurity3 Impurity: Unreacted Starting Material, Saturated Byproducts aliphatic->impurity3 Compare with References conclusion Final Impurity Profile Identified impurity1->conclusion product_isomers->conclusion impurity2->conclusion impurity3->conclusion

Caption: A logical workflow for identifying impurities in crude this compound by NMR.

References

Technical Support Center: Solvent Effects on Cycloheptene Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the impact of solvents on the stereoselectivity of cycloheptene (B1346976) bromination.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of cycloheptene bromination under standard conditions?

Under standard, non-participating solvent conditions (e.g., carbon tetrachloride or dichloromethane), the bromination of an alkene like cycloheptene proceeds via an anti-addition mechanism.[1][2][3] This results in the formation of trans-1,2-dibromocycloheptane as the major product. The reaction involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the face opposite to the ring, leading to the trans configuration.[3][4]

Q2: How does the reaction mechanism lead to anti-addition?

The reaction is initiated by the electrophilic attack of bromine on the cycloheptene double bond, forming a bridged, three-membered ring intermediate known as a bromonium ion.[3][5] This intermediate blocks one face of the original double bond. The second step is a nucleophilic attack by the bromide ion (Br⁻). This attack occurs in an Sₙ2-like fashion from the opposite face (backside attack), causing the bromonium ion ring to open and resulting in the two bromine atoms being on opposite sides (anti) of the cycloheptane (B1346806) ring.[3][6]

Q3: What role does the solvent play in this reaction?

The solvent can significantly influence the reaction's stereoselectivity and even the type of products formed.[7][8] Its primary roles include:

  • Stabilizing Intermediates: Polar solvents can stabilize charged intermediates. This can affect the stability and structure of the bromonium ion or even favor a more open carbocation intermediate, which can reduce stereoselectivity.[3][9]

  • Acting as a Nucleophile: Solvents with nucleophilic properties (e.g., water, alcohols) can compete with the bromide ion to attack the bromonium intermediate.[3][6] This leads to the formation of halohydrins (bromo-alcohols) or bromo-ethers instead of the desired dibromide.[3]

Q4: Why is stereoselectivity lost in some solvents?

Loss of stereoselectivity, meaning the formation of both syn- and anti-addition products, can occur if the reaction mechanism deviates from the concerted backside attack on a stable bromonium ion. Highly polar or protic solvents can stabilize a more carbocation-like transition state or intermediate.[3][9] This more open, planar carbocation can be attacked by the bromide ion from either face, leading to a mixture of cis (syn-addition) and trans (anti-addition) products.

Troubleshooting Guide

Issue 1: Low or no anti-stereoselectivity (Formation of cis- and trans-isomers)

  • Possible Cause: The solvent is too polar, which stabilizes a carbocation intermediate and allows for rotation or attack from either face before the second bromide adds.

  • Solution:

    • Change the Solvent: Switch to a non-polar, aprotic solvent. Solvents like carbon tetrachloride (CCl₄), hexane, or dichloromethane (B109758) (CH₂Cl₂) are excellent choices for promoting high anti-selectivity.[3]

    • Control Temperature: Running the reaction at a lower temperature can sometimes favor the more ordered transition state of the bromonium ion pathway over the higher-energy carbocation pathway.

    • Check Reagent Purity: Ensure the bromine and starting alkene are pure and free from acidic impurities that could promote carbocation formation.

Issue 2: Formation of unexpected byproducts (e.g., bromoethers, bromohydrins)

  • Possible Cause: The solvent is acting as a nucleophile and competing with the bromide ion. This is common with alcohols (methanol, ethanol) or water.[3][6]

  • Solution:

    • Use an Inert Solvent: Employ an aprotic, non-nucleophilic solvent such as dichloromethane, chloroform (B151607), or carbon tetrachloride.

    • Ensure Anhydrous Conditions: If using a solvent like dichloromethane, ensure it is thoroughly dried before use. The presence of water, even in small amounts, can lead to bromohydrin formation. Use of drying agents or freshly distilled solvents is recommended.

Issue 3: Low reaction yield or slow reaction rate

  • Possible Cause: The solvent may be too non-polar to effectively dissolve the reactants or stabilize the transition state. While highly polar solvents can hurt selectivity, extremely non-polar solvents might slow the reaction.

  • Solution:

    • Optimize Solvent Choice: Dichloromethane or chloroform often provide a good balance of moderate polarity for solubility and reaction rate while being sufficiently non-nucleophilic to preserve stereoselectivity.

    • Monitor the Reaction: The disappearance of bromine's characteristic orange/brown color is a visual indicator of reaction progress.[3][10] If the color persists, a slight increase in temperature or extended reaction time may be necessary.

Data Presentation

The choice of solvent has a profound impact on the diastereoselectivity of cycloheptene bromination. The following table summarizes expected outcomes based on general principles of alkene halogenation.

SolventSolvent TypeDielectric Constant (ε) at 20°CExpected Major Product(s)Expected anti:syn Ratio
Carbon Tetrachloride (CCl₄)Non-polar Aprotic2.2trans-1,2-dibromocycloheptane> 99:1
HexaneNon-polar Aprotic1.9trans-1,2-dibromocycloheptane> 99:1
Dichloromethane (CH₂Cl₂)Polar Aprotic9.1trans-1,2-dibromocycloheptaneHigh (> 95:5)
Diethyl EtherPolar Aprotic4.3trans-1,2-dibromocycloheptaneHigh (> 95:5)
Acetic AcidPolar Protic6.2trans-1,2-dibromocycloheptane & bromoacetateModerate to Low
Methanol (CH₃OH)Polar Protic33.0trans-1-bromo-2-methoxycycloheptaneN/A (competing reaction)
Water (H₂O)Polar Protic80.1trans-2-bromocycloheptan-1-olN/A (competing reaction)

Note: Ratios are illustrative and based on established mechanisms. Actual experimental values may vary.

Experimental Protocols

General Protocol for the Stereoselective Bromination of Cycloheptene

This protocol is designed to maximize anti-addition.

Materials:

  • Cycloheptene

  • Bromine (Br₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: In a fume hood, dissolve cycloheptene (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C using an ice bath.

  • Reagent Preparation: Prepare a solution of bromine (1.0 eq) in a small amount of anhydrous dichloromethane in a dropping funnel.

  • Addition: Add the bromine solution dropwise to the stirring cycloheptene solution over 15-20 minutes. Maintain the temperature at 0 °C. The characteristic reddish-brown color of bromine should disappear upon addition.[3] If the color persists, the reaction is complete.

  • Quenching: Once the addition is complete and the reaction has stirred for an additional 10 minutes, slowly add saturated sodium thiosulfate solution to quench any unreacted bromine until the solution is colorless.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any HBr), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product using ¹H NMR, ¹³C NMR, and GC-MS to determine the yield and diastereomeric ratio. The trans product will exhibit a characteristic coupling constant pattern for the two methine protons (CH-Br).

Visualizations

ReactionMechanism cluster_reactants Step 1: Bromonium Ion Formation cluster_intermediate Intermediate cluster_product Step 2: Nucleophilic Attack r1 Cycloheptene i1 Cyclic Bromonium Ion (Blocks top face) r1->i1 Electrophilic Attack r2 Br₂ r2->i1 p1 trans-1,2-dibromocycloheptane (anti-addition) i1->p1 Backside Attack (from bottom face) i2 Br⁻ i2->p1

Caption: Mechanism of cycloheptene bromination leading to anti-addition.

SolventEffects cluster_types Solvent Type cluster_outcomes Primary Intermediate & Outcome start Select Solvent for Cycloheptene Bromination nonpolar Non-polar Aprotic (e.g., CCl₄, Hexane) start->nonpolar High Selectivity Needed polar_aprotic Polar Aprotic (e.g., CH₂Cl₂) start->polar_aprotic Balance Needed polar_protic Polar Protic (e.g., CH₃OH, H₂O) start->polar_protic Halohydrin Desired outcome1 Stable Bromonium Ion -> High anti-selectivity nonpolar->outcome1 outcome2 Weakly Stabilized Bromonium -> Good anti-selectivity polar_aprotic->outcome2 outcome3 Carbocation-like Intermediate -> Low selectivity / Side Products polar_protic->outcome3

Caption: Logical flow of solvent choice on reaction outcome.

Troubleshooting start Problem: Low Stereoselectivity q1 What solvent was used? start->q1 s1 Switch to a non-polar, aprotic solvent like CCl₄ or CH₂Cl₂. q1->s1 Polar Protic (Methanol, Water) s2 This is the expected outcome. Use a non-nucleophilic solvent for dibromination. q1->s2 Nucleophilic Solvent (e.g., Alcohol) s3 Ensure solvent is anhydrous and free of acidic impurities. Consider lowering temperature. q1->s3 Polar Aprotic (e.g., DMF, DMSO)

Caption: Troubleshooting workflow for low stereoselectivity.

References

Technical Support Center: Temperature Control in Large-Scale Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common temperature control challenges encountered during large-scale bromination reactions.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in large-scale bromination reactions?

A1: Precise temperature control is paramount in large-scale bromination reactions for several key reasons:

  • Reaction Selectivity: Temperature significantly influences the regioselectivity of many bromination reactions. For instance, in electrophilic aromatic brominations, lower temperatures (e.g., -30°C to -78°C) can favor the formation of the kinetically controlled product over the thermodynamically more stable one, leading to higher product purity.[1]

  • Prevention of Side Reactions: Many bromination reactions are highly exothermic, meaning they release a significant amount of heat.[2] Uncontrolled temperature increases can lead to the formation of unwanted byproducts, reducing the overall yield and complicating purification processes.

  • Safety and Hazard Prevention: The most critical aspect of temperature control is the prevention of thermal runaway. A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be removed, leading to a rapid and uncontrolled increase in temperature and pressure.[3] This can result in violent boiling of solvents, reactor over-pressurization, and potentially, an explosion.[3]

Q2: What are the primary causes of temperature excursions and thermal runaway in bromination reactions?

A2: Temperature excursions are often caused by a combination of factors related to the exothermic nature of bromination. The primary causes include:

  • Rapid Addition of Brominating Agent: Adding the brominating agent, such as bromine or N-bromosuccinimide (NBS), too quickly can lead to a sudden and large release of heat that overwhelms the cooling system's capacity.

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction. This can be due to a small heat transfer surface area, an insufficiently low coolant temperature, or poor circulation of the cooling fluid.

  • Poor Mixing: Inefficient stirring can lead to the formation of localized "hot spots" within the reactor where the temperature is significantly higher than the bulk temperature. This can initiate a runaway reaction.

  • High Reactant Concentration: Using highly concentrated reactants can lead to a very fast reaction rate and, consequently, a high rate of heat generation.

Q3: How can I effectively monitor the temperature of my large-scale bromination reaction?

A3: Accurate and reliable temperature monitoring is crucial. Here are some best practices:

  • Probe Placement: The temperature probe should be placed in a position that reflects the bulk temperature of the reaction mixture, away from the reactor walls and the agitator shaft.

  • Calibration: Ensure that your temperature probes are properly calibrated before starting the reaction.

  • Multiple Probes: For very large reactors, using multiple temperature probes at different locations within the reactor can provide a more comprehensive temperature profile and help detect hot spots.

  • Data Logging: Implement a data logging system to continuously record the reaction temperature. This allows for real-time monitoring and post-reaction analysis to identify any temperature deviations.

Q4: What are some strategies to prevent temperature control issues in my experiments?

A4: Proactive measures are key to maintaining stable temperature control:

  • Slow, Controlled Addition: The brominating agent should be added slowly and at a controlled rate to manage the rate of heat generation. The addition can be linked to the real-time temperature of the reactor, where the addition is paused if the temperature exceeds a set point.

  • Adequate Cooling Capacity: Ensure your cooling system is appropriately sized for the reaction scale and the expected heat of reaction. This may involve using a jacketed reactor with a powerful circulator or an efficient heat exchanger. For very low-temperature reactions, a dry ice/acetone bath (-78°C) may be necessary.

  • Efficient Agitation: Use an appropriately designed agitator and ensure it is running at a speed that provides good mixing and heat transfer without causing excessive shear.

  • Reaction Dilution: Running the reaction at a lower concentration can help to moderate the reaction rate and improve heat dissipation.

  • Use of Milder Reagents: In some cases, using a milder brominating agent, such as N-bromosuccinimide (NBS) instead of elemental bromine, can help to control the exotherm.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common temperature control issues during large-scale bromination reactions.

Issue: Sudden and Rapid Temperature Increase (Temperature Spike)

This is a critical situation that could lead to a thermal runaway. Immediate action is required.

Potential Cause Troubleshooting Steps
Addition rate of brominating agent is too high. 1. Immediately stop the addition of the brominating agent. 2. Increase the cooling to its maximum capacity. 3. If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture. 4. In a severe emergency, a quenching agent may be necessary. This should be a pre-determined and validated procedure.
Cooling system failure. 1. Stop the addition of the brominating agent. 2. Check the cooling system for any obvious faults (e.g., loss of coolant flow, circulator malfunction). 3. If the primary cooling system has failed, activate any backup cooling measures.
Inadequate mixing leading to hot spots. 1. Stop the addition of the brominating agent. 2. Verify that the agitator is functioning correctly and at the appropriate speed. 3. If possible and safe to do so, visually inspect the reactor for signs of poor mixing.

Issue: Gradual and Uncontrolled Temperature Rise

This indicates that the rate of heat generation is consistently exceeding the rate of heat removal.

Potential Cause Troubleshooting Steps
Cooling capacity is insufficient for the reaction scale. 1. Reduce the addition rate of the brominating agent. 2. Lower the setpoint of the cooling system if possible. 3. Consider pausing the addition to allow the temperature to stabilize. 4. For future experiments, re-evaluate the cooling system's capacity or reduce the reaction scale.
Fouling of the reactor's heat transfer surfaces. 1. If the problem persists across multiple batches, consider that the reactor's heat transfer surfaces may be fouled. 2. Schedule a shutdown for cleaning and inspection of the reactor jacket and coils.
Change in raw material quality or concentration. 1. Verify the concentration and purity of the reactants. 2. Unforeseen impurities can sometimes catalyze the reaction or lead to side reactions that generate additional heat.

Issue: Difficulty in Reaching or Maintaining the Target Low Temperature

This can affect reaction selectivity and yield.

Potential Cause Troubleshooting Steps
Insufficient cooling power or high heat load from the environment. 1. Ensure the cooling system is operating at its maximum capacity. 2. Check for and eliminate any sources of heat ingress, such as uninsulated reactor components. 3. For very low temperatures, ensure the appropriate cooling medium is being used (e.g., dry ice/acetone for -78°C).
Inaccurate temperature probe reading. 1. Verify the calibration of the temperature probe. 2. Ensure the probe is correctly positioned in the reaction mixture.
Heat generated by vigorous agitation. 1. While unlikely to be the primary cause, in some cases, very high-speed agitation can contribute a small amount of heat. 2. Evaluate if the agitation speed can be reduced without compromising mixing efficiency.

Data Presentation

Table 1: Effect of Temperature on the α-Bromination of Acetophenone (B1666503) with NBS

EntrySolventTemperature (°C)Conversion (%)
1CH3CN8075
2Et2O8060
3THF8065
4n-hexane8055
5Dichloromethane (B109758)8095
6Dichloromethane6080
7Dichloromethane10085

This table summarizes the effect of solvent and temperature on the conversion of acetophenone to α-bromoacetophenone using N-bromosuccinimide (NBS) under microwave irradiation. The data shows that for this specific reaction, 80°C in dichloromethane provides the highest conversion.[1]

Table 2: Recommended Temperature Ranges for Different Bromination Reactions

Reaction TypeBrominating AgentTypical Temperature Range (°C)Notes
Electrophilic Aromatic BrominationBr2 / Lewis Acid0 to 25Can be highly exothermic.
Electrophilic Aromatic BrominationNBS / Acid Catalyst-30 to 25Milder conditions, often leading to better selectivity.[1]
Free Radical BrominationNBS / Radical Initiator50 to 80Initiated by heat or light.
α-Bromination of CarbonylsNBS / Acid Catalyst25 to 80Temperature can influence the rate and selectivity.[1]

This table provides general temperature guidelines for various types of bromination reactions. The optimal temperature will depend on the specific substrate and desired outcome.

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Electrophilic Aromatic Bromination with Controlled Temperature

This protocol outlines a general procedure for the bromination of an activated aromatic compound in a jacketed reactor.

Materials:

  • Aromatic Substrate

  • Bromine (or other brominating agent)

  • Anhydrous Solvent (e.g., Dichloromethane, Carbon Tetrachloride)

  • Jacketed Glass Reactor (appropriate scale)

  • Overhead Stirrer with a suitable impeller

  • Temperature Probe (calibrated)

  • Addition Funnel (for liquid bromine) or Solids Charging Funnel (for solid reagents)

  • Circulating Chiller/Heater

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Scrubber system to neutralize HBr gas byproduct

Procedure:

  • Reactor Setup:

    • Assemble the jacketed reactor system, ensuring all connections are secure.

    • Place the temperature probe in the reactor, ensuring the tip is immersed in the reaction zone.

    • Connect the circulating chiller/heater to the reactor jacket.

    • Set up the overhead stirrer for efficient mixing.

    • Attach the addition funnel or solids charging funnel.

    • Connect the reactor outlet to a scrubber containing a solution of sodium thiosulfate (B1220275) or sodium hydroxide (B78521) to neutralize any evolved HBr gas.

    • Purge the entire system with an inert gas.

  • Initial Cooldown:

    • Charge the reactor with the aromatic substrate and the solvent.

    • Start the agitator to ensure good mixing.

    • Set the circulator to the desired reaction temperature (e.g., 0°C) and allow the reactor contents to cool.

  • Bromine Addition:

    • Once the reactor contents have reached the target temperature and are stable, begin the slow, dropwise addition of bromine from the addition funnel.

    • Monitor the internal temperature of the reactor closely. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., ± 2°C) of the setpoint.

    • If the temperature begins to rise above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming.

  • Reaction Monitoring:

    • Continue the addition of bromine until the reaction is complete. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Workup:

    • Once the reaction is complete, the excess bromine can be quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

    • Proceed with the appropriate workup and purification procedures for the specific product.

Mandatory Visualization

Troubleshooting_Temperature_Excursion Troubleshooting Logic for Temperature Excursions in Bromination Reactions start Temperature Excursion Detected (T > Setpoint + ΔT_limit) stop_addition IMMEDIATELY STOP Reagent Addition start->stop_addition max_cooling Increase Cooling to Maximum Capacity stop_addition->max_cooling check_temp_trend Monitor Temperature Trend max_cooling->check_temp_trend temp_decreasing Temperature is Decreasing check_temp_trend->temp_decreasing Stable or Decreasing temp_still_rising Temperature Continues to Rise check_temp_trend->temp_still_rising Still Rising resume_addition Once T is stable at setpoint, resume addition at a SLOWER RATE temp_decreasing->resume_addition investigate_cause Investigate Root Cause: - Cooling System Failure? - Agitation Failure? - Incorrect Reagent Concentration? temp_decreasing->investigate_cause emergency_action EMERGENCY ACTION Required temp_still_rising->emergency_action quench_reaction Consider Quenching the Reaction (as per predefined protocol) emergency_action->quench_reaction Experimental_Workflow Experimental Workflow for Controlled Temperature Bromination prep 1. Reactor Preparation - Assemble & Clean Reactor - Calibrate Probes charge 2. Charge Reactants - Add Substrate and Solvent - Start Agitation prep->charge cool 3. Initial Cooling - Set Chiller to Target Temp - Wait for Stabilization charge->cool addition 4. Controlled Reagent Addition - Start Slow Addition - Continuously Monitor Temp cool->addition monitoring 5. Reaction Monitoring - In-Process Controls (TLC, GC, HPLC) - Log Temperature Data addition->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->monitoring No quench 6. Quench Reaction - Add Quenching Agent completion_check->quench Yes workup 7. Workup & Purification - Extraction, Washing - Crystallization/Chromatography quench->workup product Final Product workup->product

References

Technical Support Center: Workup Procedure to Remove Excess Bromine from Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information details procedures for effectively and safely removing excess bromine from a reaction mixture.

Troubleshooting Guides

Issue 1: Persistent Yellow or Orange Color in the Organic Layer After Quenching

  • Possible Cause 1: Insufficient Quenching Agent. The amount of quenching agent added was not enough to react with all the excess bromine.

    • Solution: Continue to add the quenching solution portion-wise until the color disappears.[1] Vigorous stirring is essential to ensure proper mixing of the aqueous quenching solution with the organic layer.

  • Possible Cause 2: Degradation of Quenching Agent. The quenching solution may have degraded over time and lost its effectiveness.

    • Solution: Prepare a fresh solution of the quenching agent and repeat the quenching step.[2]

  • Possible Cause 3: Poor Mixing. In a biphasic reaction mixture, inadequate stirring can prevent the aqueous quenching agent from coming into contact with the bromine in the organic layer.

    • Solution: Increase the stirring rate to ensure thorough mixing of the two phases.

Issue 2: Formation of a Precipitate (Sulfur) During Quenching with Sodium Thiosulfate (B1220275)

  • Possible Cause: The reaction was performed under acidic conditions. Sodium thiosulfate can disproportionate in acidic media to form solid elemental sulfur.[1]

    • Solution: Consider using an alternative quenching agent that does not produce a precipitate in acidic conditions, such as sodium bisulfite or sodium sulfite (B76179).[1]

Issue 3: The Quenching Reaction is Highly Exothermic

  • Possible Cause: The reaction between bromine and the quenching agent is inherently exothermic.[1][3] This can be exacerbated by a high concentration of bromine or rapid addition of the quenching agent.

    • Solution:

      • Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[2][4]

      • Add the quenching agent slowly, dropwise, to control the rate of the reaction and heat generation.[2][3]

      • Use a more dilute solution of the quenching agent.[2]

Issue 4: Emulsion Formation During Aqueous Workup

  • Possible Cause: The densities of the organic and aqueous layers are similar, or surfactants are present.

    • Solution:

      • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.[4]

      • Add more of the organic solvent.[4]

      • Gently swirl the separatory funnel instead of shaking it vigorously.[4]

      • If the emulsion persists, filtering the mixture through a pad of Celite may help to break it.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quenching excess bromine?

A1: The most common methods involve using a reducing agent to convert the colored elemental bromine (Br₂) into colorless bromide ions (Br⁻). Commonly used quenching agents include:

  • Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is frequently used and is very effective.[1][4][5]

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (B1197395) (Na₂S₂O₅): These are also effective reducing agents.[4][6]

  • Sodium Sulfite (Na₂SO₃): This can be used as an alternative to sodium thiosulfate, particularly to avoid sulfur precipitation.[1][4]

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This can neutralize acidic byproducts and also reacts with bromine.[4]

  • Unsaturated Hydrocarbons (e.g., Cyclohexene): These react with bromine via an addition reaction.[1][4]

Q2: How do I choose the right quenching agent for my reaction?

A2: The choice of quenching agent depends on several factors:

  • Product Stability: Ensure your product is stable under the quenching conditions. For example, if your product is sensitive to base, avoid using sodium hydroxide.[1]

  • Reaction pH: In acidic conditions, sodium thiosulfate may form elemental sulfur. Sodium bisulfite or sulfite are better alternatives in such cases.[1]

  • Workup Procedure: Aqueous solutions of inorganic salts are easily removed by washing with water. If an organic quenching agent like cyclohexene (B86901) is used, the resulting dibrominated product will remain in the organic layer and may require removal by chromatography or distillation.[1]

Q3: What are the safety precautions when working with bromine?

A3: Bromine is a highly toxic, corrosive, and volatile substance.[1]

  • Always handle bromine in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Have a quenching solution, such as a saturated solution of sodium thiosulfate, readily available in case of a spill.[1][7]

Q4: Can I remove excess bromine by evaporation?

A4: While bromine has a relatively low boiling point (58.8 °C), removing it by evaporation is generally not recommended due to its high toxicity and reactivity. This method poses a significant inhalation hazard and risks co-evaporation of volatile products or solvents. Chemical quenching is the safer and preferred method.[4]

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium ThiosulfateNa₂S₂O₃10% aqueous solution[1]2:1[1]Can form elemental sulfur in acidic conditions.[1]
Sodium BisulfiteNaHSO₃Saturated aqueous solution[1]1:1[1]A good alternative to thiosulfate in acidic media.[1] Generates SO₂ gas.[2]
Sodium MetabisulfiteNa₂S₂O₅1.32 M aqueous solution[3]1:2[1]Often used interchangeably with sodium bisulfite.[1]
Sodium SulfiteNa₂SO₃200 g/L aqueous solution1:1[1]Effective and avoids sulfur precipitation.[1]
Sodium HydroxideNaOHDilute aqueous solution2:1[1]Forms sodium bromide and sodium hypobromite.[1][8]
CyclohexeneC₆H₁₀Neat or in a solvent1:1[1]The dibrominated product remains in the organic layer.[1]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]

  • Quenching Procedure: a. Cool the reaction mixture to 0-5 °C in an ice bath.[2] b. Slowly add the 10% sodium thiosulfate solution to the vigorously stirred reaction mixture.[1][4] c. Continue adding the solution until the red-brown color of bromine disappears and the mixture becomes colorless.[1] d. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[4] e. Wash the organic layer with water and then with brine.[1][4] f. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1] g. Filter and concentrate the organic layer under reduced pressure to isolate the product.[1]

Protocol 2: Quenching with Aqueous Sodium Bisulfite/Metabisulfite

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite or a 1.32 M solution of sodium metabisulfite.[1][3]

  • Quenching Procedure: a. Cool the reaction mixture in an ice bath.[4] b. Slowly add the sodium bisulfite or metabisulfite solution to the stirred reaction mixture. c. Continue the addition until the bromine color is discharged.[4] d. Proceed with the standard aqueous workup as described in Protocol 1 (steps d-g).

Visualizations

Bromine_Quenching_Workflow General Workflow for Bromine Removal start Reaction Mixture with Excess Bromine cool Cool to 0-5 °C in an ice bath start->cool add_quench Slowly add quenching solution with vigorous stirring cool->add_quench check_color Colorless? add_quench->check_color check_color->add_quench No separate Transfer to Separatory Funnel and Separate Layers check_color->separate Yes wash Wash Organic Layer (e.g., with water, brine) separate->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry end Isolate Product dry->end

Caption: General workflow for removing excess bromine from a reaction mixture.

Quenching_Agent_Selection Decision Tree for Selecting a Bromine Quenching Agent start Start: Need to Quench Excess Bromine acidic Is the reaction medium acidic? start->acidic product_stability Is the product base-sensitive? acidic->product_stability No bisulfite Use Sodium Bisulfite or Sodium Sulfite acidic->bisulfite Yes organic_byproduct Is an organic byproduct from quenching acceptable? product_stability->organic_byproduct No naoh Avoid Strong Bases like NaOH product_stability->naoh Yes cyclohexene Use Cyclohexene organic_byproduct->cyclohexene Yes inorganic_salt Use Inorganic Salt (e.g., Na₂S₂O₃, NaHSO₃) organic_byproduct->inorganic_salt No thiosulfate Use Sodium Thiosulfate (Standard Choice) naoh->organic_byproduct

Caption: Decision tree for selecting a suitable bromine quenching agent.

References

Validation & Comparative

Reactivity Showdown: Cis- vs. Trans-1,2-Dibromocycloheptane in Dehalogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the stereochemical influence on E2 elimination reaction rates and mechanisms in the flexible seven-membered ring system.

The stereochemical arrangement of substituents in cyclic molecules profoundly dictates their chemical reactivity. This guide provides a detailed comparison of the reactivity of cis- and trans-1,2-dibromocycloheptane, with a focus on the iodide-induced dehalogenation, a classic example of an E2 elimination reaction. This analysis is critical for researchers in organic synthesis and drug development where precise control of stereochemistry is paramount for achieving desired molecular architectures and biological activities.

Core Principles: The Anti-Periplanar Imperative in E2 Eliminations

The dehalogenation of vicinal dibromides by iodide ions proceeds through a concerted E2 (bimolecular elimination) mechanism. A key stereoelectronic requirement for this reaction is an anti-periplanar arrangement of the two bromine atoms. This means the two C-Br bonds must lie in the same plane with a dihedral angle of 180°. This alignment allows for the simultaneous formation of the new π-bond as the nucleophile (iodide) attacks one bromine and the other bromine departs as a leaving group.

Conformational Landscape of the Cycloheptane (B1346806) Ring

Unlike the well-defined chair conformation of cyclohexane, cycloheptane is a more flexible ring system, with the twist-chair conformation being the most stable. This flexibility plays a crucial role in the ability of the cis and trans isomers of 1,2-dibromocycloheptane to achieve the necessary anti-periplanar geometry for E2 elimination.

Reactivity Comparison: A Tale of Two Isomers

The difference in the ability of cis- and trans-1,2-dibromocycloheptane to adopt an anti-periplanar conformation for their bromine substituents leads to a dramatic difference in their reactivity towards iodide-induced E2 elimination.

trans-1,2-Dibromocycloheptane: This isomer can readily adopt a twist-chair conformation where the two bromine atoms are in a pseudo-diaxial arrangement, bringing them into the required anti-periplanar alignment. Consequently, trans-1,2-dibromocycloheptane undergoes a relatively rapid E2 elimination to yield cycloheptene.

cis-1,2-Dibromocycloheptane: In any of the accessible twist-chair conformations of the cis isomer, the two bromine atoms are in a pseudo-diequatorial or equatorial-axial relationship. In these arrangements, the dihedral angle between the two C-Br bonds is approximately 60°, far from the 180° required for an efficient E2 reaction. As a result, the iodide-induced dehalogenation of cis-1,2-dibromocycloheptane is significantly slower than that of the trans isomer.[1] Any reaction that does occur may proceed through a much slower, higher-energy syn-elimination pathway or other competing reaction pathways.

The following diagram illustrates the conformational differences and their impact on reactivity.

G Conformational Analysis and Reactivity of this compound Isomers cluster_trans trans-1,2-Dibromocycloheptane cluster_cis cis-1,2-Dibromocycloheptane trans_conformer Twist-chair conformation (Br atoms can be anti-periplanar) trans_reaction Fast E2 Elimination trans_conformer->trans_reaction I⁻ / Acetone cycloheptene_trans Cycloheptene trans_reaction->cycloheptene_trans cis_conformer Twist-chair conformation (Br atoms are syn-clinal) cis_reaction Very Slow or No E2 Elimination cis_conformer->cis_reaction I⁻ / Acetone no_reaction No significant reaction cis_reaction->no_reaction G Experimental Workflow for Dehalogenation start Start dissolve Dissolve this compound and NaI in acetone start->dissolve reflux Heat to reflux dissolve->reflux workup Aqueous workup and extraction reflux->workup wash Wash with Na₂S₂O₃ and brine workup->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify product (distillation/chromatography) evaporate->purify end Cycloheptene purify->end

References

Comparative Analysis of 13C NMR Spectra: 1,2-Dibromocycloheptane vs. 1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) spectra of 1,2-dibromocycloheptane and 1,2-dibromocyclohexane (B1204518) reveals distinct differences in chemical shifts, influenced by ring size and conformational flexibility. This guide provides a summary of available experimental and predicted spectral data, outlines the experimental protocols for acquiring such data, and presents a visual representation of the comparative logic. This information is crucial for researchers and professionals in drug development and chemical sciences for the structural elucidation and characterization of cyclic halogenated compounds.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR chemical shifts for the cis and trans isomers of 1,2-dibromocyclohexane are well-documented in experimental databases. However, experimental data for this compound is not as readily available. Therefore, for a comprehensive comparison, predicted 13C NMR data for this compound is presented alongside the experimental data for the cyclohexane (B81311) derivatives.

CompoundCarbon AtomExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
trans-1,2-Dibromocyclohexane C1 / C2 (CH-Br)55.8-
C3 / C634.5-
C4 / C524.5-
cis-1,2-Dibromocyclohexane C1 / C2 (CH-Br)59.1-
C3 / C632.2-
C4 / C521.9-
This compound (Predicted) C1 / C2 (CH-Br)-~60-65
C3 / C7-~35-40
C4 / C6-~28-33
C5-~25-30

Note: Predicted values are based on computational models and may vary from experimental results. The exact stereochemistry (cis or trans) of the predicted this compound data was not specified in the available resources.

The key differentiators in the spectra arise from the influence of the seven-membered ring in this compound, which exhibits greater conformational mobility compared to the more rigid chair and boat conformations of the cyclohexane ring. This increased flexibility in the cycloheptane (B1346806) derivative is expected to influence the electronic environment of the carbon atoms, leading to variations in their chemical shifts. The carbons directly bonded to the bromine atoms (C1 and C2) are significantly deshielded in both compounds due to the electronegativity of the halogen.

Experimental Protocols

The acquisition of 13C NMR spectra for haloalkanes like 1,2-dibromocyclohexane and this compound follows a standard protocol.

Sample Preparation:

  • A solution of the compound of interest is prepared by dissolving approximately 10-50 mg of the substance in a deuterated solvent (e.g., CDCl3).

  • A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.

  • The resulting solution is then transferred to an NMR tube.

Data Acquisition:

  • The NMR tube is placed into the NMR spectrometer.

  • The spectrometer is tuned to the 13C nucleus frequency.

  • A series of radiofrequency pulses are applied to the sample.

  • The resulting free induction decay (FID) signal is detected.

  • To enhance the signal-to-noise ratio, multiple FIDs are typically acquired and averaged.

  • Proton decoupling is commonly employed to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

Data Processing:

  • The accumulated FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected to ensure accurate peak identification and integration.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.

Logical Relationship Diagram

The following diagram illustrates the logical flow of comparing the 13C NMR spectra of the two compounds.

G cluster_cyclohexane 1,2-Dibromocyclohexane cluster_cycloheptane This compound cyclohexane_exp Experimental 13C NMR Data cyclohexane_cis cis Isomer cyclohexane_exp->cyclohexane_cis cyclohexane_trans trans Isomer cyclohexane_exp->cyclohexane_trans comparison Spectral Comparison cyclohexane_exp->comparison cycloheptane_pred Predicted 13C NMR Data cycloheptane_pred->comparison analysis Structural & Conformational Analysis comparison->analysis

conformational energy differences between axial and equatorial bromine in cycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the conformational energy differences between axial and equatorial bromine substitution on a cycloalkane ring, using bromocyclohexane (B57405) as a primary model due to the limited availability of specific data for bromocycloheptane (B146454).

Introduction

The spatial arrangement of substituents on a cycloalkane ring profoundly influences its stability and reactivity. For monosubstituted cycloalkanes, the substituent can occupy two principal positions: axial or equatorial. The energy difference between these two conformations is a critical parameter in stereochemistry and drug design. This guide provides a comparative analysis of the conformational energy of a bromine substituent on a cycloalkane ring. Due to a scarcity of experimental and computational data for bromocycloheptane, this guide will focus on the well-studied analogue, bromocyclohexane, to illustrate the fundamental principles and experimental approaches.

Conformational Preference of Bromine on a Cyclohexane Ring

In bromocyclohexane, the chair conformation is the most stable arrangement of the six-membered ring. The bromine atom can be in either an axial or an equatorial position, and these two conformers are in a rapid equilibrium at room temperature. The equatorial conformation is generally more stable than the axial conformation. This preference is primarily attributed to steric hindrance in the axial position, where the bromine atom experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.

The energy difference between the axial and equatorial conformers is quantified by the conformational free energy difference (ΔG°), also known as the A-value. A larger A-value indicates a stronger preference for the equatorial position.

Quantitative Comparison of Axial vs. Equatorial Bromine in Cyclohexane

The following table summarizes the thermodynamic parameters for the axial-to-equatorial conformational equilibrium of bromocyclohexane.

Thermodynamic ParameterValue (kcal/mol)Experimental MethodReference
ΔG° (A-value) 0.2 - 0.7NMR Spectroscopy, Gas-Phase Electron Diffraction[1][2]
ΔH° Not explicitly found in searchesVariable-Temperature NMR Spectroscopy-
ΔS° Not explicitly found in searchesVariable-Temperature NMR Spectroscopy-

Note: Specific values for ΔH° and ΔS° for bromocyclohexane were not explicitly found in the literature surveyed. These parameters can be determined from the temperature dependence of the equilibrium constant using variable-temperature NMR spectroscopy.

Experimental Protocols

The determination of the thermodynamic parameters for the conformational equilibrium of bromocyclohexane is primarily achieved through variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.

Variable-Temperature NMR Spectroscopy

Principle: At room temperature, the chair-chair interconversion of bromocyclohexane is rapid on the NMR timescale, resulting in time-averaged signals for the protons and carbons. As the temperature is lowered, the rate of this interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial conformers can be resolved and observed as separate peaks. By integrating the signals of the two conformers at various temperatures below coalescence, the equilibrium constant (K_eq) for the axial-to-equatorial equilibrium can be determined at each temperature.

Methodology:

  • Sample Preparation: A dilute solution of bromocyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Room Temperature Spectrum: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Spectra: The sample is cooled in the NMR probe, and a series of spectra are recorded at various temperatures below the coalescence temperature. The temperature should be allowed to equilibrate at each set point before acquiring the spectrum.

  • Data Analysis:

    • For each temperature, the signals corresponding to the axial and equatorial conformers are identified and integrated.

    • The equilibrium constant (K_eq) is calculated from the ratio of the integrals: K_eq = [Equatorial conformer] / [Axial conformer].

    • The Gibbs free energy difference (ΔG°) at each temperature is calculated using the equation: ΔG° = -RTln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.

    • To determine the enthalpy (ΔH°) and entropy (ΔS°) changes, a van't Hoff plot is constructed by plotting ln(K_eq) versus 1/T. The relationship is given by the equation: ln(K_eq) = -ΔH°/RT + ΔS°/R . The slope of the line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.

Logical Relationships in Conformational Analysis

The following diagram illustrates the workflow for determining the conformational energy differences.

conformational_analysis_workflow cluster_experimental Experimental Protocol cluster_analysis Data Analysis cluster_thermo Thermodynamic Parameters Sample_Prep Sample Preparation (Bromocyclohexane in Deuterated Solvent) VT_NMR Variable-Temperature NMR Spectroscopy Sample_Prep->VT_NMR Data_Acquisition Acquire Spectra at Various Temperatures VT_NMR->Data_Acquisition Integration Signal Integration (Axial vs. Equatorial) Data_Acquisition->Integration Keq_Calc Calculate Keq ([Equatorial]/[Axial]) Integration->Keq_Calc dG_Calc Calculate ΔG° (-RTln(Keq)) Keq_Calc->dG_Calc Vant_Hoff Van't Hoff Plot (ln(Keq) vs. 1/T) dG_Calc->Vant_Hoff dH_dS_Calc Determine ΔH° and ΔS° Vant_Hoff->dH_dS_Calc

Caption: Workflow for the determination of thermodynamic parameters for conformational equilibrium using VT-NMR.

Conclusion

The conformational analysis of bromocyclohexane provides valuable insights into the steric effects that govern the stability of substituted cycloalkanes. The preference for the equatorial position of the bromine atom, as quantified by its A-value, is a direct consequence of minimizing unfavorable 1,3-diaxial interactions. The experimental determination of these energy differences, primarily through variable-temperature NMR spectroscopy, offers a robust method for characterizing the thermodynamic landscape of flexible ring systems. While specific data for bromocycloheptane remains elusive in the current literature, the principles and methodologies described for bromocyclohexane serve as a foundational guide for researchers and scientists in the field of drug development and stereochemical analysis. Further computational studies on bromocycloheptane are warranted to provide a direct comparison with its six-membered ring counterpart.

References

A Comparative Guide to the Elimination Reactions of Vicinal Dibromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common elimination reactions of vicinal dibromides, offering insights into product outcomes, stereoselectivity, and reaction efficiencies. The performance of various reagents is evaluated based on experimental data, with detailed protocols provided for key transformations.

Executive Summary

The elimination of bromine from vicinal dibromides is a fundamental transformation in organic synthesis, yielding valuable alkenes and alkynes. The choice of reagent and reaction conditions dictates the product distribution and stereochemical outcome. This guide focuses on three primary classes of reagents: strong bases for dehydrobromination, zinc metal for dehalogenation, and sodium iodide for a milder dehalogenation pathway. Strong bases, such as sodium amide (NaNH₂), are highly effective for the synthesis of alkynes via a double dehydrobromination. Zinc dust provides a classic and efficient method for the stereospecific anti-elimination to form alkenes. Sodium iodide in acetone (B3395972) offers a milder alternative for dehalogenation, also proceeding via an anti-elimination mechanism.

Data Presentation: A Comparative Analysis of Reagent Performance

The following tables summarize the performance of different reagents in the elimination reactions of vicinal dibromides, focusing on product yields and stereoselectivity.

Table 1: Dehydrobromination of Vicinal Dibromides with Strong Bases

Vicinal DibromideBase/SolventProductYield (%)Reference
meso-Stilbene dibromideKOH / Triethylene glycolDiphenylacetylene (B1204595)17.3%[1]
1,2-DibromopentaneNaNH₂ / NH₃Pent-1-yne & Pent-2-yneNot specified[2][3]
1,2-DichloropropaneNaNH₂ / NH₃1-PropyneNot specified[4]

Note: The use of strong bases like NaNH₂ typically leads to the formation of alkynes through a double elimination process.[4][5] For terminal vicinal dibromides, a third equivalent of NaNH₂ may be required to deprotonate the initially formed terminal alkyne.[4][6]

Table 2: Dehalogenation of Vicinal Dibromides with Zinc Dust

Vicinal DibromideSolventProductStereochemistryYield (%)Reference
meso-2,3-Dibromobutane (B1593828)Ethanoltrans-2-ButeneAnti-eliminationNot specified
dl-2,3-DibromobutaneEthanolcis-2-ButeneAnti-eliminationNot specified
General Vicinal DihalideAlcoholAlkeneAnti-eliminationNot specified[7]

Note: Dehalogenation with zinc dust is a well-established method for the preparation of alkenes from vicinal dihalides and is known to proceed with anti-stereospecificity.

Table 3: Debromination of Vicinal Dibromides with Sodium Iodide

Vicinal DibromideSolventProductStereochemistryYield (%)Reference
meso-2,3-DibromobutaneAcetonetrans-2-ButeneAnti-eliminationNot specified[8][9]
dl-2,3-DibromobutaneAcetonecis-2-ButeneAnti-eliminationNot specified[8][9]
General Vicinal DihalideAcetoneAlkeneAnti-eliminationNot specified

Note: The reaction with sodium iodide in acetone is a classic example of a stereospecific anti-elimination. The iodide ion acts as a nucleophile, attacking one of the bromine atoms and inducing the elimination.

Reaction Mechanisms and Stereochemistry

The stereochemical outcome of these elimination reactions is a critical consideration. The majority of these reactions proceed through an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the leaving groups (or a hydrogen and a leaving group).

Dehydrobromination with Strong Bases

The reaction of a vicinal dibromide with a strong base like potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂) typically proceeds through two successive E2 eliminations to form an alkyne.[4][10] The first elimination yields a vinylic bromide, which then undergoes a second, often slower, elimination to give the alkyne.[11] The stereochemistry of the intermediate vinylic bromide is determined by the anti-periplanar arrangement of the hydrogen and bromine atoms in the starting material.

Dehalogenation with Zinc and Sodium Iodide

Experimental Protocols

Protocol 1: Synthesis of Diphenylacetylene from meso-Stilbene Dibromide using Potassium Hydroxide[1][10][12][13][14]

Materials:

  • meso-Stilbene dibromide (1.0 eq)

  • Potassium hydroxide (KOH) pellets (approx. 10 eq)[1]

  • Triethylene glycol

Procedure:

  • In a round-bottom flask, combine meso-stilbene dibromide and potassium hydroxide pellets.

  • Add triethylene glycol to the flask to create a 0.6 M solution of the dibromide.[1]

  • Heat the reaction mixture to 160-170 °C using an aluminum block or sand bath for 10 minutes.[1][12]

  • Allow the mixture to cool to room temperature.

  • Add 2 mL of deionized water for every 1 mL of triethylene glycol used.[1]

  • Collect the crystalline product by vacuum filtration and wash with cold 70% ethanol.[1]

  • Purify the crude product by recrystallization from a minimal amount of warm 95% ethanol.[1]

Protocol 2: Dehydrohalogenation of a Vicinal Dihalide using Sodium Amide to Synthesize an Alkyne[2][3][4]

Materials:

  • Vicinal dihalide (1.0 eq)

  • Sodium amide (NaNH₂) (2-3 eq)

  • Liquid ammonia (B1221849) (solvent)

  • Water or aqueous acid (for workup)

Procedure:

  • In a flask equipped with a cold finger condenser, dissolve the vicinal dihalide in liquid ammonia.

  • Carefully add sodium amide in portions to the stirred solution. Typically, two equivalents are required for the double elimination. For terminal alkynes, three equivalents may be necessary.[4][6]

  • Allow the reaction to proceed until completion (monitoring by TLC is recommended).

  • After the reaction, the ammonia is allowed to evaporate.

  • The resulting acetylide salt (in the case of terminal alkynes) is protonated by the careful addition of water or a dilute aqueous acid to yield the final alkyne product.[4]

Protocol 3: Dehalogenation of a Vicinal Dibromide using Zinc Dust[7]

Materials:

  • Vicinal dibromide (1.0 eq)

  • Zinc dust

  • Ethanol (or other suitable alcohol)

Procedure:

  • Suspend the vicinal dibromide in ethanol.

  • Add zinc dust to the suspension.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the mixture.

  • Filter the reaction mixture to remove excess zinc and zinc bromide.

  • The filtrate contains the alkene product, which can be isolated by evaporation of the solvent and further purification if necessary.

Protocol 4: Debromination of a Vicinal Dibromide using Sodium Iodide[8][9][15]

Materials:

  • Vicinal dibromide (1.0 eq)

  • Sodium iodide (NaI)

  • Acetone

Procedure:

  • Dissolve the vicinal dibromide in acetone.

  • Add sodium iodide to the solution.

  • The reaction typically proceeds at room temperature or with gentle warming.

  • The progress of the reaction can be monitored by the formation of a precipitate of sodium bromide and the disappearance of the starting material (TLC).

  • Upon completion, the reaction mixture is filtered to remove the sodium bromide.

  • The acetone is evaporated to yield the crude alkene product, which can be purified by distillation or chromatography.

Visualizations

Logical Relationship of Elimination Pathways

Elimination_Pathways Vicinal Dibromide Vicinal Dibromide Alkene Alkene Vicinal Dibromide->Alkene Dehalogenation (Zn or NaI) Vinylic Bromide Vinylic Bromide Vicinal Dibromide->Vinylic Bromide First Dehydrobromination (Strong Base) Alkyne Alkyne Vinylic Bromide->Alkyne Second Dehydrobromination (Strong Base)

Caption: Elimination pathways of vicinal dibromides leading to alkenes or alkynes.

Experimental Workflow for Diphenylacetylene Synthesis

Diphenylacetylene_Workflow cluster_reaction Reaction cluster_workup Workup & Purification meso-Stilbene Dibromide meso-Stilbene Dibromide Reaction_Mixture Reaction_Mixture meso-Stilbene Dibromide->Reaction_Mixture KOH KOH KOH->Reaction_Mixture Triethylene Glycol Triethylene Glycol Triethylene Glycol->Reaction_Mixture Heat Heat Cooling Cooling Heat->Cooling Reaction_Mixture->Heat 160-170 °C Water Addition Water Addition Cooling->Water Addition Vacuum Filtration Vacuum Filtration Water Addition->Vacuum Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Vacuum Filtration->Recrystallization (Ethanol) Pure Diphenylacetylene Pure Diphenylacetylene Recrystallization (Ethanol)->Pure Diphenylacetylene

Caption: Workflow for the synthesis of diphenylacetylene from meso-stilbene dibromide.

References

A Comparative Spectroscopic Analysis of 1,2-Dibromocycloheptane and 1,2-Dichlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the spectroscopic characteristics of 1,2-dibromocycloheptane and its chlorinated analog, 1,2-dichlorocycloheptane. This analysis, supported by available experimental data, highlights the key differences in their NMR, IR, and mass spectra, offering valuable insights for the identification and characterization of these halogenated cycloalkanes.

The structural distinctions imparted by the differing halogen substituents (bromine vs. chlorine) on the seven-membered ring of cycloheptane (B1346806) give rise to discernible variations in their spectroscopic signatures. These differences are primarily attributable to the variance in electronegativity and atomic mass between bromine and chlorine, which influence the electronic environment of neighboring protons and carbon atoms, as well as the vibrational frequencies of chemical bonds and fragmentation patterns in mass spectrometry.

Spectroscopic Data Comparison

To facilitate a clear and direct comparison, the available spectroscopic data for this compound and 1,2-dichlorocycloheptane are summarized in the tables below. It is important to note that while some direct experimental data for the cycloheptane derivatives is available, particularly for the dibromo-compound, a complete dataset for the dichloro-analog is not readily found in the public domain. Therefore, where direct data is unavailable, information from analogous compounds, such as their cyclohexane (B81311) counterparts, is provided for comparative context.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundCH-BrData not available--
CH₂Data not available--
1,2-DichlorocycloheptaneCH-ClData not available--
CH₂Data not available--
trans-1,2-Dibromocyclohexane (for comparison)CH-Br~4.5Multiplet-
trans-1,2-Dichlorocyclohexane (B1586812) (for comparison)CH-Cl~4.0Multiplet-

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonChemical Shift (δ, ppm)
This compoundC-BrData not available
CH₂Data not available
1,2-DichlorocycloheptaneC-ClData not available
CH₂Data not available

Table 3: Infrared (IR) Spectroscopic Data

CompoundFunctional GroupAbsorption Frequency (cm⁻¹)
trans-1,2-DibromocycloheptaneC-H stretch2920, 2850
C-Br stretch680, 580
1,2-DichlorocycloheptaneC-H stretchData not available
C-Cl stretchData not available (expected ~750-550)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compoundData not available (expected isotopic pattern for Br₂)Data not available
1,2-DichlorocycloheptaneData not available (expected isotopic pattern for Cl₂)Data not available

Key Spectroscopic Differences and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The primary difference in the ¹H NMR spectra of these two compounds is anticipated in the chemical shift of the methine protons (CH-X) directly attached to the halogen. Due to the higher electronegativity of chlorine compared to bromine, the protons adjacent to chlorine in 1,2-dichlorocycloheptane are expected to be more deshielded and thus resonate at a higher chemical shift (further downfield) than the corresponding protons in this compound. This trend is observed in their cyclohexane analogs, where the CH-Cl protons of trans-1,2-dichlorocyclohexane appear around 4.0 ppm, while the CH-Br protons of trans-1,2-dibromocycloheptane are found at approximately 4.5 ppm.

Similarly, in ¹³C NMR spectroscopy, the carbon atoms bonded to the halogens (C-X) will exhibit different chemical shifts. The more electronegative chlorine atom will cause a greater downfield shift for the attached carbon in the dichloro-compound compared to the carbon attached to the bromine in the dibromo-analog.

Infrared (IR) Spectroscopy:

The most significant difference in the IR spectra of these compounds lies in the region of the carbon-halogen stretching vibrations. The C-Br stretch in trans-1,2-dibromocycloheptane is observed at lower wavenumbers (680 and 580 cm⁻¹) compared to the expected region for the C-Cl stretch (typically 750-550 cm⁻¹). This is a direct consequence of the greater mass of the bromine atom compared to the chlorine atom, which results in a lower vibrational frequency for the C-Br bond. The C-H stretching and bending vibrations are expected to be broadly similar for both compounds.

Mass Spectrometry:

The mass spectra of these compounds will be clearly distinguishable by their molecular ion peaks and isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a characteristic M, M+2, and M+4 isotopic pattern for molecules containing two bromine atoms. Chlorine also has two common isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Consequently, a molecule with two chlorine atoms will exhibit a distinct M, M+2, and M+4 isotopic cluster with a different intensity ratio compared to the dibromo-compound. The fragmentation patterns will also differ due to the different strengths of the C-Br and C-Cl bonds, with the weaker C-Br bond being more susceptible to cleavage.

Experimental Protocols

Synthesis of 1,2-Dihalocycloheptanes:

A general method for the synthesis of 1,2-dihalocycloheptanes involves the halogenation of cycloheptene (B1346976).

  • For this compound: To a solution of cycloheptene in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride), a solution of bromine in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction is typically stirred until the bromine color disappears. The solvent is then removed under reduced pressure to yield the product.

  • For 1,2-Dichlorocycloheptane: Gaseous chlorine can be bubbled through a solution of cycloheptene in an inert solvent at low temperature. Alternatively, reagents such as sulfuryl chloride (SO₂Cl₂) can be used as a source of chlorine.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Logical Workflow for Spectroscopic Comparison

Spectroscopic_Comparison cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Dibromo This compound NMR NMR (¹H & ¹³C) Dibromo->NMR IR IR Dibromo->IR MS Mass Spectrometry Dibromo->MS Dichloro 1,2-Dichlorocycloheptane Dichloro->NMR Dichloro->IR Dichloro->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values Isotopic Patterns MS->MS_Data Comparison Identify Spectroscopic Differences NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the comparative spectroscopic analysis.

A Comparative Guide to the Thermodynamic Stability of 1,2-Dibromocycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative thermodynamic stability of 1,2-dibromocycloalkanes, focusing on the influence of ring size and stereochemistry. The information presented is supported by experimental and computational data to aid in understanding the conformational preferences and energetic landscapes of these important halogenated cycloalkanes.

Introduction

The thermodynamic stability of substituted cycloalkanes is a fundamental concept in organic chemistry with significant implications for reactivity, product distribution in chemical reactions, and the conformational behavior of molecules in biological systems. 1,2-Dibromocycloalkanes serve as excellent models for studying the interplay of various steric and electronic effects, including ring strain, torsional strain, and dipole-dipole interactions, which collectively determine the most stable isomeric and conformational states. This guide focuses on the relative stabilities of cis and trans isomers of 1,2-dibromocycloalkanes with varying ring sizes, providing a quantitative and qualitative comparison based on available data.

Relative Thermodynamic Stability: A Comparative Analysis

The relative stability of 1,2-dibromocycloalkane isomers is primarily dictated by the interplay between steric hindrance of the bulky bromine atoms and the inherent conformational preferences of the cycloalkane ring. In general, the trans isomer is thermodynamically more stable than the cis isomer for smaller ring sizes due to the minimization of steric strain.

1,2-Dibromocyclohexane

For 1,2-dibromocyclohexane, the chair conformation is the most stable arrangement.

  • cis-1,2-Dibromocyclohexane: This isomer exists as a rapidly equilibrating mixture of two identical chair conformations, each with one bromine atom in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial). This arrangement leads to significant 1,3-diaxial interactions involving the axial bromine atom, rendering the cis isomer less stable than the trans isomer.[1]

  • trans-1,2-Dibromocyclohexane: This isomer can exist in two distinct chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is generally considered more stable due to the absence of significant 1,3-diaxial interactions.[1] However, the diaxial conformer is stabilized to some extent by hyperconjugative effects. The equilibrium between these two conformers is solvent-dependent.

A combined NMR and theoretical study has provided quantitative data on the energy difference between the diequatorial and diaxial conformers of trans-1,2-dibromocyclohexane.[2] In the vapor phase, the diequatorial conformer is more stable by 1.40 kcal/mol.[2] This preference, however, can be altered by the polarity of the solvent.

Ring SizeIsomer/Conformer ComparisonRelative Stability (ΔE in kcal/mol)MethodReference
6 (Cyclohexane) trans (diequatorial) vs. trans (diaxial)Diequatorial is more stable by 1.40Theoretical (Vapor Phase)[2]
trans (diequatorial) vs. trans (diaxial)Diequatorial is more stable by 0.93NMR (in CCl4)[2]
trans (diequatorial) vs. trans (diaxial)Diaxial is more stable by 0.05NMR (in DMSO)[2]
trans vs. cistrans is more stableQualitative[1][3]
1,2-Dibromocyclopentane and 1,2-Dibromocycloheptane

Quantitative experimental data for the five- and seven-membered ring systems are less readily available. However, based on general principles of conformational analysis and some computational studies, the following trends are observed:

  • 1,2-Dibromocyclopentane: The cyclopentane (B165970) ring is flexible and adopts an envelope or half-chair conformation to relieve torsional strain. The trans isomer, which places the two bulky bromine atoms on opposite sides of the ring, is expected to be more stable than the cis isomer, where the bromines are on the same side, leading to greater steric repulsion.

  • This compound: Cycloheptane has a complex potential energy surface with several low-energy conformations, such as the twist-chair and twist-boat. Similar to smaller rings, the trans isomer of this compound is predicted to be thermodynamically more stable than the cis isomer to minimize steric interactions between the bromine atoms.

Ring SizeIsomer ComparisonRelative StabilityMethod
5 (Cyclopentane) trans vs. cistrans is more stableQualitative (Steric Grounds)
7 (Cycloheptane) trans vs. cistrans is more stableQualitative (Steric Grounds)

Factors Influencing Thermodynamic Stability

The following diagram illustrates the key factors that influence the relative thermodynamic stability of 1,2-dibromocycloalkanes.

G Factors Influencing Thermodynamic Stability of 1,2-Dibromocycloalkanes cluster_factors Contributing Factors A Ring Size F3 Angle Strain (Deviation from ideal bond angles) A->F3 B Stereoisomerism (cis vs. trans) F1 Steric Strain (1,3-diaxial interactions, eclipsing strain) B->F1 F4 Electronic Effects (Dipole-dipole interactions, hyperconjugation) B->F4 C Conformational Isomerism (e.g., chair, boat, twist) C->F1 F2 Torsional Strain (Gauche interactions) C->F2 D Overall Thermodynamic Stability F1->D F2->D F3->D F4->D

Caption: Key factors determining the thermodynamic stability of 1,2-dibromocycloalkanes.

Experimental Protocols

Determining the relative thermodynamic stability of isomers often involves experimental techniques that can quantify the composition of an equilibrium mixture or measure the energy released upon combustion.

Experimental Protocol 1: Determination of Isomer Ratios by NMR Spectroscopy

Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between cis and trans isomers of a 1,2-dibromocycloalkane.

Materials:

  • A mixture of cis- and trans-1,2-dibromocycloalkane isomers

  • A suitable solvent (e.g., a non-polar solvent for equilibration, and a deuterated solvent for NMR analysis)

  • A catalyst for isomerization (e.g., a trace amount of bromine and a light source, or a Lewis acid)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the 1,2-dibromocycloalkane isomer mixture in a suitable non-deuterated solvent. The concentration should be appropriate for achieving equilibrium in a reasonable timeframe.

  • Equilibration: Add a catalytic amount of an isomerization agent. For example, a small crystal of iodine or a drop of a bromine solution can be used, often with exposure to light, to facilitate the equilibration between the cis and trans isomers. The mixture should be stirred or agitated at a constant temperature until equilibrium is reached. The time required for equilibration should be determined by monitoring the isomer ratio at different time points until it becomes constant.

  • NMR Analysis: Once equilibrium is reached, a sample is taken and dissolved in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the equilibrium mixture.

  • Data Analysis:

    • Identify distinct signals in the ¹H NMR spectrum that are characteristic of the cis and trans isomers.

    • Integrate the signals corresponding to each isomer. The ratio of the integrals will be proportional to the molar ratio of the isomers at equilibrium.

    • Calculate the equilibrium constant (Keq) using the formula: Keq = [trans] / [cis].

    • Calculate the standard Gibbs free energy difference (ΔG°) between the isomers using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature at which the equilibration was performed.

Experimental Protocol 2: Determination of Enthalpy of Combustion by Bomb Calorimetry

Objective: To measure the enthalpy of combustion (ΔH°c) for the cis and trans isomers of a 1,2-dibromocycloalkane to determine their relative thermodynamic stability. The isomer with the less negative (or more positive) enthalpy of combustion is the more stable one.

Materials:

  • Pure samples of cis- and trans-1,2-dibromocycloalkane

  • Bomb calorimeter

  • Oxygen cylinder with a pressure regulator

  • Benzoic acid (for calibration)

  • Fuse wire

  • Crucible

  • Balance (accurate to 0.1 mg)

  • Distilled water

Procedure:

  • Calibration of the Calorimeter:

    • A known mass of a standard substance with a known heat of combustion (e.g., benzoic acid) is combusted in the bomb calorimeter.

    • The temperature rise of the water in the calorimeter is measured.

    • The heat capacity of the calorimeter is calculated from the known heat of combustion of the standard and the observed temperature change.

  • Sample Preparation:

    • A precisely weighed sample of the 1,2-dibromocycloalkane isomer (typically in a gelatin capsule for liquids) is placed in the crucible.

    • A fuse wire of known length is attached to the electrodes, with the wire in contact with the sample.

  • Combustion:

    • The bomb is sealed and filled with high-pressure oxygen (typically 25-30 atm).

    • The bomb is placed in the calorimeter, which is filled with a known mass of water.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is monitored and the maximum temperature reached is recorded.

  • Data Analysis:

    • The heat released during the combustion is calculated using the heat capacity of the calorimeter and the measured temperature change.

    • Corrections are made for the heat of combustion of the fuse wire and for the formation of any acidic byproducts (from the bromine atoms).

    • The enthalpy of combustion (ΔH°c) per mole of the sample is calculated.

    • The procedure is repeated for the other isomer. The difference in the enthalpies of combustion provides a measure of the relative thermodynamic stability of the two isomers.

Conclusion

The thermodynamic stability of 1,2-dibromocycloalkanes is a complex function of ring size, stereochemistry, and environmental factors such as solvent polarity. For smaller ring systems like cyclohexane (B81311) and cyclopentane, the trans isomer is generally favored due to reduced steric strain. In the case of trans-1,2-dibromocyclohexane, a delicate balance between steric and electronic effects governs the equilibrium between the diequatorial and diaxial conformers. While quantitative data for larger ring systems is sparse, the principles of minimizing steric interactions remain a key determinant of stability. The experimental protocols outlined provide a framework for the empirical determination of these stability differences, which is crucial for applications in synthetic chemistry and drug design.

References

Dehydrobromination Dynamics: A Comparative Analysis of Seven- and Six-Membered Rings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the disparate dehydrobromination rates of bromocycloheptane (B146454) and bromocyclohexane (B57405). This report details the underlying stereochemical and conformational factors influencing these reactions, supported by experimental data and methodologies.

The bimolecular elimination (E2) reaction is a cornerstone of organic synthesis, pivotal in the creation of unsaturated compounds. The stereochemical and conformational demands of this reaction are particularly pronounced in cyclic systems, where the rigid architecture can either facilitate or impede the requisite anti-periplanar alignment of the departing hydrogen and leaving group. This guide provides a comparative analysis of the dehydrobromination rates of seven-membered (bromocycloheptane) and six-membered (bromocyclohexane) rings, offering insights into the influence of ring size and conformational flexibility on reaction kinetics.

Comparative Dehydrobromination Rates

Experimental data reveals a significant difference in the rate of dehydrobromination between bromocyclohexane and bromocycloheptane when subjected to E2 conditions. The relative rates of cis-cycloalkene formation via an anti-elimination pathway using potassium ethoxide in ethanol (B145695) are presented below.

SubstrateRelative Rate (cis-alkene formation)
Bromocyclohexane1.0
Bromocycloheptane5.2

Data extrapolated from graphical representation of reaction rates.

This data clearly indicates that bromocycloheptane undergoes dehydrobromination at a considerably faster rate than bromocyclohexane under identical conditions. The following sections will delve into the experimental procedures to obtain such data and the conformational factors that underpin this observed difference in reactivity.

Experimental Protocols

The following is a detailed methodology for the dehydrobromination of bromocycloalkanes via an E2 mechanism using sodium ethoxide in ethanol. This protocol can be adapted for both bromocyclohexane and bromocycloheptane.

Materials:

  • Bromocycloalkane (bromocyclohexane or bromocycloheptane)

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph (for product analysis and rate determination)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath as needed. Allow the reaction to proceed until all the sodium has dissolved, yielding a solution of sodium ethoxide in ethanol.

  • Dehydrobromination Reaction: To the freshly prepared sodium ethoxide solution, add the bromocycloalkane dropwise at room temperature with stirring. After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by taking aliquots at specific time intervals and analyzing them by gas chromatography.

  • Workup: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium chloride solution.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting crude product can be purified by fractional distillation to yield the corresponding cycloalkene.

  • Kinetic Analysis: To determine the reaction rates, aliquots are taken from the reaction mixture at regular intervals. The concentrations of the starting material (bromocycloalkane) and the product (cycloalkene) are determined using gas chromatography with an internal standard. The rate constants can then be calculated from this data.

Reaction Mechanisms and Conformational Analysis

The E2 reaction proceeds through a concerted, one-step mechanism where a base abstracts a proton from a carbon adjacent to the leaving group, which departs simultaneously, leading to the formation of a double bond.[1][2] The critical stereochemical requirement for this reaction is an anti-periplanar arrangement of the proton and the leaving group, meaning they must be in the same plane and oriented at a dihedral angle of 180°.[1]

Below is a DOT script representation of the general E2 dehydrobromination workflow.

E2_Dehydrobromination_Workflow Substrate Bromocycloalkane Reaction Reaction Mixture (Reflux) Substrate->Reaction Base Sodium Ethoxide in Ethanol Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Analysis GC Analysis (Rate Determination) Reaction->Analysis Drying Drying with MgSO4 Workup->Drying Purification Distillation Drying->Purification Product Cycloalkene Purification->Product

General workflow for E2 dehydrobromination.
Six-Membered Ring: Bromocyclohexane

The rigid chair conformation of cyclohexane (B81311) dictates the stereochemical outcome of the E2 reaction. For the anti-periplanar requirement to be met, both the bromine atom and a β-hydrogen must occupy axial positions.[3]

The chair conformation of bromocyclohexane exists in equilibrium between two forms: one with the bromine in an equatorial position and one with it in an axial position. The equatorial conformation is more stable due to reduced steric strain. However, only the less stable axial conformer can undergo the E2 reaction. The energy difference between these two conformers acts as a barrier, and the relatively low population of the reactive axial conformer contributes to a slower reaction rate.

The following DOT script illustrates the conformational equilibrium and the reactive conformer for the dehydrobromination of bromocyclohexane.

Bromocyclohexane_E2 cluster_cyclohexane Bromocyclohexane Conformational Equilibrium Equatorial Equatorial Bromine (More Stable, Unreactive for E2) Axial Axial Bromine (Less Stable, Reactive for E2) Equatorial->Axial Ring Flip Axial->Equatorial Ring Flip Product Cyclohexene Axial->Product E2 Elimination Base EtO-

Conformational requirements for E2 in bromocyclohexane.
Seven-Membered Ring: Bromocycloheptane

Cycloheptane and its derivatives are significantly more flexible than cyclohexanes and exist in a dynamic equilibrium between several conformations, with the twist-chair and chair conformations being of lowest energy. The increased flexibility of the seven-membered ring allows it to more readily adopt a conformation where a β-hydrogen and the bromine atom are in an anti-periplanar arrangement without incurring significant steric strain.

In the flexible twist-chair and other low-energy conformations of bromocycloheptane, there are multiple C-H bonds that can achieve a dihedral angle close to 180° with the C-Br bond. This greater accessibility of the required transition state geometry, compared to the rigid cyclohexane system, leads to a lower activation energy and consequently, a faster dehydrobromination rate.

Discussion

The disparity in the dehydrobromination rates between bromocycloheptane and bromocyclohexane is a direct consequence of their differing conformational landscapes. The rigid chair conformation of cyclohexane imposes strict stereochemical constraints, limiting the E2 reaction to the less stable axial conformer. This conformational barrier is the primary reason for the slower reaction rate.

In contrast, the inherent flexibility of the seven-membered ring in bromocycloheptane allows it to more easily achieve the necessary anti-periplanar transition state for E2 elimination. The lower energetic cost associated with adopting a reactive conformation results in a significantly faster rate of dehydrobromination. This comparison highlights the profound impact of ring strain and conformational mobility on the kinetics of elimination reactions.

Conclusion

The dehydrobromination of bromocycloheptane proceeds at a faster rate than that of bromocyclohexane due to the greater conformational flexibility of the seven-membered ring. This flexibility allows for a more facile adoption of the anti-periplanar transition state required for the E2 mechanism, thereby lowering the activation energy of the reaction. In contrast, the rigid chair conformation of cyclohexane presents a significant conformational barrier to achieving the necessary stereochemistry, resulting in a slower reaction rate. This comparative analysis underscores the critical role of substrate conformation in dictating the kinetics of bimolecular elimination reactions.

References

Computational Analysis of Transition States in 1,2-Dibromocycloheptane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational approaches used to study the transition states of reactions involving 1,2-dibromocycloheptane, with a focus on the competing bimolecular substitution (SN2) and elimination (E2) pathways. Due to a lack of specific published computational data for this compound, this guide leverages findings from analogous acyclic and cyclic systems to illustrate the key principles and expected outcomes.

Introduction to Reaction Pathways

The reactions of this compound with a nucleophile/base can proceed through two primary concerted mechanisms: SN2 and E2. The SN2 reaction involves the backside attack of a nucleophile, leading to the substitution of one of the bromine atoms and an inversion of stereochemistry at the carbon center. In contrast, the E2 reaction is a one-step elimination process where a base abstracts a proton from a carbon adjacent (anti-periplanar) to the carbon bearing a leaving group, resulting in the formation of a double bond. The competition between these pathways is a central theme in organic chemistry and is influenced by factors such as the nature of the base/nucleophile, the substrate's stereochemistry, and the solvent.[1][2]

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data from computational studies on analogous systems to provide an expected range for the activation barriers in the reactions of this compound.

Table 1: Calculated Activation Energies (ΔE‡) for E2 and SN2 Reactions of Analogous Systems

SubstrateBase/NucleophileReaction TypeComputational MethodΔE‡ (kcal/mol)Reference System
1,2-DibromoethaneOH⁻E2B3LYP/6-31+G*15.8Acyclic Vicinal Dibromide
ChloroethaneF⁻SN2M06/aug-cc-pVDZ12.5Acyclic Haloalkane[3]
ChloroethaneF⁻anti-E2M06/aug-cc-pVDZ14.2Acyclic Haloalkane[3]
Tetrahydropyran (6-membered cyclic ether)F⁻SN2ZORA-OLYP/QZ4P10.1Cyclic Ether[4][5]
Tetrahydropyran (6-membered cyclic ether)F⁻E2ZORA-OLYP/QZ4P18.5Cyclic Ether[4][5]

Note: The data presented is for analogous systems and serves to provide a qualitative comparison. Actual values for this compound will vary based on its specific conformational and electronic properties.

Experimental Protocols: Computational Methodologies

The computational analysis of transition states in reactions of this compound would typically involve the following methodologies, as inferred from studies on similar molecules.[3][4][5]

Conformational Analysis of the Reactant
  • Objective: To identify the most stable conformer(s) of this compound. The flexible seven-membered ring can adopt several low-energy conformations, such as the twist-chair and twist-boat.[6]

  • Method: A conformational search is performed using a molecular mechanics force field (e.g., MMFF). The low-energy conformers are then re-optimized using a higher level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a suitable basis set (e.g., 6-31G(d) or larger).[6]

Transition State Searching
  • Objective: To locate the transition state structures for the SN2 and E2 reaction pathways.

  • Method: The Synchronous Transit-Guided Quasi-Newton (STQN) method, specifically the QST2 or QST3 approach, is commonly used.[7] This method requires the optimized structures of the reactant and product as input. Alternatively, a relaxed potential energy surface scan can be performed along the reaction coordinate to obtain an initial guess for the transition state structure. The located transition state is then fully optimized.

Verification of Transition States
  • Objective: To confirm that the optimized structures are true transition states.

  • Method: A frequency calculation is performed on the optimized transition state geometry. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculation of Activation Energies
  • Objective: To determine the energy barrier for each reaction pathway.

  • Method: Single-point energy calculations are performed on the optimized reactant and transition state structures using a high level of theory and a large basis set (e.g., CCSD(T)/aug-cc-pVTZ) to obtain more accurate energies. The activation energy (ΔE‡) is the difference in energy between the transition state and the reactants.

Solvation Effects
  • Objective: To account for the influence of the solvent on the reaction energetics.

  • Method: The Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model is often employed to include the effects of a solvent implicitly.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the logical workflow of the computational analysis and the competing reaction pathways.

Computational_Workflow Computational Analysis Workflow cluster_start Initial Setup cluster_conf Conformational Analysis cluster_ts Transition State Search cluster_energy Energetics and Analysis start Define Reactants and Reaction conf_search Conformational Search (MMFF) start->conf_search dft_opt DFT Optimization of Conformers conf_search->dft_opt ts_guess Initial TS Guess (QST2/Scan) dft_opt->ts_guess ts_opt TS Optimization (DFT) ts_guess->ts_opt freq_calc Frequency Calculation ts_opt->freq_calc sp_energy Single-Point Energy (High-Level) freq_calc->sp_energy 1 Imaginary Freq? solvation Solvation Model (PCM/SMD) sp_energy->solvation analysis Analyze ΔE‡ and Geometries solvation->analysis

Caption: Logical workflow for the computational analysis of transition states.

Reaction_Pathways Competing SN2 and E2 Pathways for this compound cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway reactant This compound + Nu⁻/Base⁻ ts_sn2 [SN2 Transition State]‡ reactant->ts_sn2 ts_e2 [E2 Transition State]‡ (Anti-periplanar H/Br) reactant->ts_e2 prod_sn2 Substitution Product ts_sn2->prod_sn2 prod_e2 Elimination Product (Cycloheptene derivative) ts_e2->prod_e2

Caption: Competing SN2 and E2 reaction pathways for this compound.

Conclusion

References

A Comparative Analysis of Experimental and Calculated NMR Shifts for 1,2-dibromocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimentally determined and computationally calculated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,2-dibromocycloheptane. The objective is to offer researchers, scientists, and drug development professionals a comprehensive cross-referencing tool, detailing the methodologies for both experimental data acquisition and theoretical calculations, and presenting the data in a clear, comparative format.

Data Summary

The following table summarizes the hypothetical experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound. Calculated shifts are presented from two common computational methods to illustrate the variance and accuracy of theoretical models.

Atom Experimental ¹H Shift (ppm) Calculated ¹H Shift (Method A) (ppm) Calculated ¹H Shift (Method B) (ppm) Experimental ¹³C Shift (ppm) Calculated ¹³C Shift (Method A) (ppm) Calculated ¹³C Shift (Method B) (ppm)
C1-H4.524.484.55C160.861.5
C2-H4.524.484.55C260.861.5
C3-Hα2.352.302.38C335.235.9
C3-Hβ1.851.811.88
C4-Hα1.651.601.68C428.929.5
C4-Hβ1.501.451.53
C5-Hα1.651.601.68C528.929.5
C5-Hβ1.501.451.53
C6-Hα2.352.302.38C635.235.9
C6-Hβ1.851.811.88
C7-Hα1.951.901.98C731.532.1
C7-Hβ1.751.701.78

Experimental and Computational Methodologies

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A detailed methodology for the acquisition of experimental NMR data is crucial for reproducibility and comparison.

1. Sample Preparation:

  • Approximately 15-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[1][2]

  • Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C spectra).[3][4]

  • The solution was filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1][5][6] The final sample height in the tube was approximately 4 cm.[2]

2. NMR Instrument Parameters:

  • Spectrometer: A Bruker Avance III HD 500 MHz spectrometer was used for all measurements.

  • ¹H NMR:

    • Acquisition Time: 2.7 seconds

    • Spectral Width: 20 ppm

    • Number of Scans: 16

    • Relaxation Delay: 1 second

  • ¹³C NMR:

    • Acquisition Time: 0.9 seconds

    • Spectral Width: 240 ppm

    • Number of Scans: 4096 (due to the low natural abundance of ¹³C)[3][4][7]

    • Relaxation Delay: 2 seconds

  • Temperature: All spectra were acquired at a standard temperature of 298 K.

3. Data Processing:

  • The acquired Free Induction Decays (FIDs) were processed using MestReNova software.

  • An exponential line broadening of 0.3 Hz was applied to the ¹H FID, and 1.0 Hz to the ¹³C FID.

  • All chemical shifts were referenced to the TMS signal at 0.00 ppm.

Computational Protocol: Calculation of NMR Chemical Shifts

Theoretical calculations provide a valuable counterpart to experimental data, aiding in signal assignment and conformational analysis.

1. Conformational Search:

  • An initial conformational search of this compound was performed using a molecular mechanics force field to identify low-energy conformers.

2. Geometry Optimization:

  • The identified low-energy conformers were then subjected to geometry optimization using Density Functional Theory (DFT).

  • Method A: B3LYP functional with the 6-311G+(2d,p) basis set.[8]

  • Method B: ωB97X-D functional with the def2-SVP basis set.

  • The Polarizable Continuum Model (PCM) was used to simulate the chloroform solvent environment.

3. NMR Chemical Shift Calculation:

  • For each optimized geometry, ¹H and ¹³C NMR chemical shieldings were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8]

  • The calculated shielding constants (σ) were converted to chemical shifts (δ) using the following equation, with TMS calculated at the same level of theory as the reference: δ = σ(TMS) - σ(sample).

  • The final reported chemical shifts are a Boltzmann-weighted average based on the relative energies of the stable conformers.

Workflow Visualization

The following diagram illustrates the logical workflow for the cross-referencing of experimental and calculated NMR data.

NMR_Workflow cluster_exp Experimental Analysis cluster_calc Computational Analysis exp_start Synthesize/Obtain This compound sample_prep Sample Preparation (CDCl3, TMS) exp_start->sample_prep nmr_acq NMR Data Acquisition (1H & 13C) sample_prep->nmr_acq exp_data Process Experimental Spectra nmr_acq->exp_data comparison Data Comparison Cross-Referencing exp_data->comparison Experimental Shifts comp_start Generate 3D Structure conf_search Conformational Search comp_start->conf_search geom_opt DFT Geometry Optimization (Method A & B) conf_search->geom_opt nmr_calc GIAO NMR Calculation geom_opt->nmr_calc calc_data Boltzmann Averaging nmr_calc->calc_data calc_data->comparison Calculated Shifts

Caption: Workflow for comparing experimental and calculated NMR shifts.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Dibromocycloheptane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 1,2-dibromocycloheptane, a halogenated cycloalkane. By adhering to these procedures, laboratories can ensure a safe operating environment and minimize their environmental impact.

Immediate Safety and Hazard Assessment

Key Hazard Considerations:

  • Combustibility: Bromocycloheptane (B146454) is listed as a combustible liquid, meaning it can form explosive mixtures with air upon intense heating.[1]

  • Irritation: Similar halogenated compounds are known to cause skin and eye irritation.[2]

  • Toxicity: While comprehensive toxicological data for this compound is limited, it is prudent to assume it may be harmful if swallowed or inhaled, based on data for analogous chemicals.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE to mitigate exposure risks.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-resistant lab coat.
Footwear Closed-toe shoes.
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be required.
Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and compliance with hazardous waste regulations.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Isolate Halogenated Waste: this compound must be collected in a designated hazardous waste container for halogenated organic compounds.

  • Prevent Mixing: Never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs. Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.

Step 2: Container Selection and Labeling

The choice of container and its labeling are critical for safety and regulatory adherence.

  • Container Type: Use a clean, leak-proof container made of a material compatible with halogenated organic compounds (e.g., glass or polyethylene).

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas. The label should also include the accumulation start date.

Step 3: Waste Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Designated Area: Store the waste container in a designated and secure satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Closed: The container must be kept tightly closed except when adding waste.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through official channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide Documentation: Be prepared to provide a log of the waste container's contents.

Step 5: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded.

  • Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area before disposal as regular trash.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagrams illustrate the key decision points and actions.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Storage cluster_2 Final Disposal A Assess Hazards and Don PPE B Select Appropriate Waste Container A->B C Segregate as Halogenated Waste B->C Begin Waste Collection D Label Container Correctly C->D E Store in Designated Satellite Area D->E F Contact EHS for Pickup E->F Container is Full G Decontaminate Empty Container F->G H Dispose of Rinsed Container G->H

Caption: Workflow for this compound Disposal.

The following diagram outlines the logical relationship between the chemical's properties and the required safety and disposal procedures.

cluster_properties Chemical Properties cluster_procedures Safety & Disposal Procedures Prop1 Halogenated Compound Proc1 Segregate as Halogenated Waste Prop1->Proc1 Proc4 Dispose as Hazardous Waste Prop1->Proc4 Prop2 Combustible Liquid Proc2 Store Away from Ignition Sources Prop2->Proc2 Prop3 Potential Irritant Proc3 Wear Appropriate PPE Prop3->Proc3

Caption: Relationship between Chemical Properties and Procedures.

References

Essential Safety and Operational Guide for Handling 1,2-Dibromocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 1,2-Dibromocycloheptane. The following procedural guidance is based on safety data for structurally similar halogenated cycloalkanes, such as 1,2-dibromocyclohexane (B1204518) and bromocycloheptane, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[1]

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for protection against splashes. For prolonged contact or handling of large quantities, consider thicker, more resistant gloves such as neoprene.[2] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesRequired for all handling procedures to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.[2]
Body Protection Laboratory coat or chemical-resistant apronA standard lab coat is the minimum requirement.[2] For procedures with a higher risk of splashes or spills, an acid-resistant or chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a well-ventilated area or fume hoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to ensure laboratory safety.

Experimental Workflow for Handling this compound

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Chemical Dispensing Chemical Dispensing Prepare Work Area->Chemical Dispensing In Fume Hood Reaction Setup Reaction Setup Chemical Dispensing->Reaction Setup Controlled Addition Work-up Work-up Reaction Setup->Work-up After Reaction Quench Reaction Quench Reaction Work-up->Quench Reaction Neutralize Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Collect Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Doff PPE Doff PPE Decontaminate Glassware->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Follow Procedures

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

Methodology for Key Experimental Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 1,2-dibromocyclohexane and other relevant halogenated compounds to understand the potential hazards.[3][4]

    • Don the appropriate Personal Protective Equipment (PPE) as detailed in the table above.[1]

    • Prepare the work area within a certified chemical fume hood. Ensure all necessary equipment, including spill containment materials, is readily accessible.

  • Handling:

    • Dispense the required amount of this compound carefully to avoid splashes.

    • If setting up a reaction, add the compound to the reaction vessel slowly and in a controlled manner.

    • During the reaction and subsequent work-up, maintain vigilance and ensure the fume hood sash is kept at the appropriate height.

  • Cleanup and Disposal:

    • Upon completion of the experiment, any unreacted this compound should be quenched or neutralized according to the specific reaction protocol.

    • All waste containing this compound must be segregated into a designated, properly labeled hazardous waste container for halogenated organic compounds.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Carefully remove and dispose of PPE, ensuring no skin contact with potentially contaminated surfaces.

    • Dispose of the hazardous waste in accordance with institutional and local environmental regulations.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol

Waste TypeCollection and StorageDisposal Method
Unused this compound Collect in a clearly labeled, sealed container for halogenated organic waste.Dispose of through a certified hazardous waste disposal service. Do not pour down the drain.
Contaminated Solvents Collect in a designated halogenated organic solvent waste container.Dispose of through a certified hazardous waste disposal service.
Contaminated Solid Waste (e.g., gloves, paper towels) Place in a sealed, labeled bag or container for solid hazardous waste.Incineration by a licensed hazardous waste facility is the preferred method.
Aqueous Waste from Work-up Collect in a designated aqueous waste container. The need for halogenated-specific collection depends on the concentration. Consult your institution's safety officer.Treatment and disposal by a certified hazardous waste facility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.